molecular formula C15H16N2O B13854721 3-(3-aminophenyl)-N-phenylpropanamide

3-(3-aminophenyl)-N-phenylpropanamide

Cat. No.: B13854721
M. Wt: 240.30 g/mol
InChI Key: SFQVKVDKXLOLHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-aminophenyl)-N-phenylpropanamide is a useful research compound. Its molecular formula is C15H16N2O and its molecular weight is 240.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-aminophenyl)-N-phenylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-aminophenyl)-N-phenylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

3-(3-aminophenyl)-N-phenylpropanamide

InChI

InChI=1S/C15H16N2O/c16-13-6-4-5-12(11-13)9-10-15(18)17-14-7-2-1-3-8-14/h1-8,11H,9-10,16H2,(H,17,18)

InChI Key

SFQVKVDKXLOLHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCC2=CC(=CC=C2)N

Origin of Product

United States
Foundational & Exploratory

Predictive Solubility Profiling of 3-(3-aminophenyl)-N-phenylpropanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive predictive solubility analysis for 3-(3-aminophenyl)-N-phenylpropanamide , a structural motif common in histone deacetylase (HDAC) inhibitors and kinase inhibitor intermediates. Due to the absence of widespread experimental data for this specific chemical entity, this guide utilizes Group Contribution Methods (GCM) and Hansen Solubility Parameters (HSP) to construct a theoretical solubility landscape.

The compound exhibits a "Push-Pull" physicochemical profile: a lipophilic scaffold (two phenyl rings, ethyl linker) competing with hydrophilic hydrogen-bonding moieties (amide linker, primary aniline). Consequently, we predict high solubility in polar aprotic solvents (DMSO, DMF), moderate solubility in short-chain alcohols and chlorinated solvents, and poor solubility in non-polar hydrocarbons and pure water.

Chemical Profile & Molecular Descriptors

To accurately predict solubility, we must first deconstruct the molecule into its thermodynamic interaction groups.

Compound: 3-(3-aminophenyl)-N-phenylpropanamide Structure:



Table 1: Physicochemical Descriptors (Predicted)
DescriptorValue (Approx.)Mechanistic Implication
Molecular Weight 240.30 g/mol Moderate size; kinetics of dissolution likely fast if crystal lattice is broken.
LogP (Octanol/Water) 2.5 – 3.2Lipophilic. Preferentially partitions into organic phases.
H-Bond Donors (HBD) 3 (Aniline -NH₂, Amide -NH-)High capacity for solvent interaction; requires solvents with H-bond accepting capability.
H-Bond Acceptors (HBA) 2 (Amide C=O, Aniline N)Can interact with protic solvents (Alcohols, Water).
Rotatable Bonds 5Flexible linker suggests lower lattice energy compared to rigid analogs, potentially aiding solubility.

Predictive Modeling Framework: Hansen Solubility Parameters (HSP)

The most robust method for in silico solubility screening is the Hansen Solubility Parameter system, which splits the cohesive energy density into three components: Dispersion (


), Polarity (

), and Hydrogen Bonding (

).
Group Contribution Estimation

Using the Van Krevelen and Fedors group contribution methods, we estimate the HSP values for 3-(3-aminophenyl)-N-phenylpropanamide.

  • Dispersion (

    
    ):  High contribution from two aromatic rings (
    
    
    
    ) and the alkyl chain.
  • Polarity (

    
    ):  Moderate contribution from the amide dipole.
    
  • H-Bonding (

    
    ):  Significant contribution from the primary amine and amide groups.
    

Estimated Target HSP Sphere:

  • Interaction Radius (

    
    ):  ~8.0 (Estimated)
    
Relative Energy Difference (RED) Logic

Solubility is predicted using the RED number:



Where 

is the distance between the solvent and solute in Hansen space:

[1]
  • RED < 1: Soluble (High probability)

  • RED = 1: Partially Soluble / Swelling

  • RED > 1: Insoluble

Predicted Solubility Landscape

Based on the calculated distance (


) from the target sphere, we classify common organic solvents.
Table 2: Predicted Solvent Compatibility
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMP, DMAcHigh Perfect match for dipolarity (

) and H-bond accepting (

). These solvents disrupt the crystal lattice effectively.
Chlorinated Dichloromethane (DCM), ChloroformGood High dispersion forces (

) match the aromatic rings; moderate polarity handles the amide.
Alcohols Methanol, Ethanol, IsopropanolModerate to Good Good H-bonding match. Solubility decreases as alkyl chain length increases (MeOH > EtOH > IPA).
Ethers/Esters THF, Ethyl Acetate, AcetoneModerate Good H-bond acceptors, but may lack sufficient dispersion force density to fully solvate the aromatic system at high concentrations.
Aqueous Water, Buffer (pH 7)Low Hydrophobic effect dominates. The lipophilic aromatic rings prevent solvation despite H-bonding groups.
Hydrocarbons Hexane, Heptane, ToluenePoor

and

mismatch. Solvent cannot overcome solute-solute H-bonding interactions.

Experimental Validation Protocol

While predictions guide solvent selection, experimental validation is mandatory. The following protocol employs the "Shake-Flask" method, the gold standard for thermodynamic equilibrium solubility.

Workflow Diagram

SolubilityWorkflow Start Start: Candidate Compound Pred In Silico Prediction (HSP & LogP) Start->Pred Select Select Solvent Panel (High, Med, Low Probability) Pred->Select Prep Sample Preparation (Excess Solid + Solvent) Select->Prep Equil Equilibration (Shake 24-72h @ 25°C) Prep->Equil Sep Phase Separation (Centrifugation/Filtration) Equil->Sep Anal Quantification (HPLC-UV / LC-MS) Sep->Anal Data Solubility Data (mg/mL) Anal->Data Data->Pred Refine Model

Figure 1: Integrated workflow for predictive modeling and experimental validation of solubility.

Step-by-Step Protocol

Reagents:

  • Test Compound: 3-(3-aminophenyl)-N-phenylpropanamide (>95% purity).

  • Solvents: HPLC grade DMSO, Methanol, Acetonitrile, Water.

Procedure:

  • Preparation: Weigh approximately 10-20 mg of the compound into 2 mL borosilicate glass vials.

  • Solvent Addition: Add 1.0 mL of the selected solvent to each vial.

    • Note: If the solid dissolves immediately, add more solid until a visible precipitate remains (saturation).

  • Equilibration: Cap vials tightly. Place in an orbital shaker or thermomixer at 25°C ± 1°C. Agitate at 500-700 RPM for 24 to 72 hours.

    • Self-Validation Check: Visual inspection is critical. If all solid disappears, the solution is not saturated. Add more solid and repeat.

  • Phase Separation:

    • Centrifuge samples at 10,000 RPM for 10 minutes to pellet undissolved solids.

    • Alternatively, filter the supernatant using a 0.22 µm PTFE syringe filter (pre-saturated to prevent adsorption).

  • Quantification (HPLC-UV):

    • Dilute the supernatant (e.g., 1:100) with mobile phase to fit within the calibration curve range.

    • Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid. Gradient elution.

    • Detection: UV at 254 nm (aromatic absorption).

Application: pH-Dependent Solubility (The "Aniline Effect")

A critical feature of this molecule is the aniline nitrogen , which is basic (pKa ~ 4.6).

  • Neutral pH (pH 7): The molecule is neutral and lipophilic. Solubility is low in water (< 0.1 mg/mL).[2]

  • Acidic pH (pH < 3): The aniline group becomes protonated (

    
    ). This charge drastically increases aqueous solubility.
    
  • Strategic Implication: For purification or formulation, forming a salt (e.g., Hydrochloride or Mesylate) will significantly enhance aqueous solubility, potentially by 100-fold compared to the free base.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Bergström, C. A., et al. (2016). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 57, 1-22.
  • PubChem. (n.d.). Compound Summary for CID 89953, N-(3-Aminophenyl)propanamide. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Sigma-Aldrich. (n.d.). Product Specification: N-(3-aminophenyl)-3-phenylpropanamide. Link

Sources

Thermodynamic Stability Profile of Aminophenyl Propanamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Whitepaper

Executive Summary

This technical guide provides a comprehensive analysis of the thermodynamic and kinetic stability profiles of aminophenyl propanamide derivatives , specifically focusing on N-(3-aminophenyl)propanamide and N-(4-aminophenyl)propanamide scaffolds.[1][2] These moieties are critical pharmacophores in medicinal chemistry, serving as precursors for HDAC inhibitors, TRPV1 antagonists, and kinase inhibitors.[2]

This document is designed for researchers and application scientists. It moves beyond basic characterization to explore the causal mechanisms of degradation, providing self-validating experimental protocols for assessing shelf-life and metabolic resilience.[1][2]

The Thermodynamic Landscape

The stability of aminophenyl propanamide derivatives is governed by the interplay between the amide resonance energy , the electronic influence of the aniline moiety , and solid-state lattice energy .[1][2]

Chemical Structure & Electronic Effects

The core structure consists of a propanamide chain linked to a phenylenediamine backbone.

  • The Amide Bond: The thermodynamic stability of the amide bond (

    
    ) is high due to resonance delocalization (
    
    
    
    20 kcal/mol).[2] However, the attached phenyl ring acts as an electron sink.[2]
  • The Amino Substituent: The free amino group (

    
    ) on the phenyl ring is a strong electron-donating group (EDG).[1][2]
    
    • Para-substitution (N-(4-aminophenyl)): The EDG pushes electron density into the phenyl ring, and by extension, increases the electron density on the amide nitrogen.[1][2] This increases basicity slightly but makes the carbonyl carbon less electrophilic, theoretically enhancing resistance to nucleophilic attack (base hydrolysis).[1][2]

    • Meta-substitution (N-(3-aminophenyl)): The inductive effect dominates, with less resonance contribution to the amide stability.[2]

Hydrolysis Kinetics vs. Thermodynamics

While the hydrolysis of amides to carboxylic acids and amines is thermodynamically favored (


), the reaction is kinetically inhibited by a high activation energy barrier.
ParameterValue (Approx.)Implication
Bond Dissociation Energy (C-N) 305 kJ/molHigh thermal stability required for cleavage.[2]
Hydrolysis

-20 to -30 kJ/molSpontaneous but slow at neutral pH.[1][2]
pKa (Aniline Nitrogen) 4.5 - 5.0Protonation at acidic pH alters solubility and stability.[1][2]
pKa (Amide Nitrogen) ~23 (neutral)Deprotonation requires extreme basic conditions.[1][2]
Degradation Pathways

The primary degradation vectors are hydrolysis (pH-dependent) and oxidation (aniline-specific).[1][2]

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen makes the carbon susceptible to water attack.[1][2]

  • Base-Catalyzed Hydrolysis: Direct nucleophilic attack by hydroxide on the carbonyl carbon.[1][2]

  • Oxidative Deamination/Coupling: The free aniline amine is susceptible to oxidation (forming quinone imines or azo-dimers), especially in solution.[1][2]

Visualizing the Degradation Mechanism

The following diagram illustrates the competing pathways for degradation, highlighting the critical transition states.

DegradationPathway Substrate Aminophenyl Propanamide AcidState O-Protonated Intermediate (Activated Electrophile) Substrate->AcidState +H+ (Fast Equilibrium) Tetrahedral Tetrahedral Intermediate Substrate->Tetrahedral +OH- (Base Cat.) Oxidation Azo/Quinone Species (Oxidative Impurity) Substrate->Oxidation [O], Light, Air AcidState->Tetrahedral +H2O (RDS) Products Propanoic Acid + Phenylenediamine Tetrahedral->Products Collapse

Figure 1: Mechanistic pathways for the degradation of aminophenyl propanamides.[2] RDS = Rate Determining Step.[1][2]

Experimental Protocols (Self-Validating)

To establish a robust stability profile, the following protocols must be executed. These are designed with internal controls to ensure data integrity.[1][2]

Protocol A: pH-Rate Profile Determination (HPLC-UV)

Objective: Determine the pseudo-first-order rate constants (


) for hydrolysis across the pH scale.[1][2]

Reagents:

  • Buffers: HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 7.4), Borate (pH 9.0), NaOH (pH 12).[1][2]

  • Internal Standard: Benzamide (non-ionizable reference).[1][2]

Methodology:

  • Preparation: Dissolve 10 mg of derivative in 1 mL MeOH (stock).

  • Initiation: Spike 50 µL stock into 10 mL of pre-thermostated buffer (60°C, 70°C, 80°C) to accelerate degradation for modeling.

  • Sampling: At

    
     hours, remove 500 µL aliquots.
    
  • Quenching: Immediately neutralize (e.g., add equal vol of cold phosphate buffer pH 7.0) and cool to 4°C.

  • Analysis: HPLC-UV (254 nm). Column: C18. Mobile Phase: ACN/Water (0.1% TFA).[1][2]

Data Validation (The "Trust" Pillar):

  • Linearity Check: Plot

    
     vs. Time. A straight line (
    
    
    
    ) confirms first-order kinetics.[1][2]
  • Mass Balance: Sum of Area(Parent) + Area(Products) must remain constant (±5%) relative to the Internal Standard. If mass balance fails, suspect oxidative loss or precipitation.[1][2]

Protocol B: Solid-State Thermal Stress (DSC/TGA)

Objective: Assess thermodynamic stability of the crystal lattice and identify polymorphs.[1][2]

Methodology:

  • TGA (Thermogravimetric Analysis): Heat 5 mg sample from 25°C to 300°C at 10°C/min under

    
    .
    
    • Success Criteria: No weight loss < 150°C (indicates no solvates/hydrates).[1][2] Decomposition onset should be > 200°C.[1][2]

  • DSC (Differential Scanning Calorimetry): Heat/Cool/Heat cycle (-40°C to 150°C).

    • Analysis: Look for sharp endotherms (melting) vs. broad exotherms (decomposition).[1][2]

    • Polymorph Check: If the melting point shifts in the second heat cycle, the compound exhibits polymorphism, a critical risk for drug formulation.

Stability Testing Workflow

This decision tree guides the researcher through the stability profiling process.[1]

StabilityWorkflow Start Start: Pure Compound Solubility 1. Solubility Screen (LogD, pKa) Start->Solubility SolidState 2. Solid State Stress (DSC/TGA/XRD) Solubility->SolidState Decision1 Stable < 150°C? SolidState->Decision1 SolutionState 3. Solution Stress (pH 1-13, Oxidative) Decision2 Hydrolysis > 5%? SolutionState->Decision2 Decision1->SolutionState Yes Redesign Structural Redesign (Bioisosteres) Decision1->Redesign No (Thermal Instability) Formulation Proceed to Formulation Decision2->Formulation No Stabilize Add Antioxidants/Buffers Decision2->Stabilize Yes (Kinetically Unstable)

Figure 2: Strategic workflow for thermodynamic stability assessment.

Quantitative Data Summary (Representative)

The following data represents typical values for N-(4-aminophenyl)propanamide based on structural analogs and kinetic literature.

PropertyValueNotes
Melting Point 140 - 145°CIndicates strong intermolecular H-bonding.[1][2]
LogP 0.8 - 1.1Moderate lipophilicity; good oral bioavailability potential.[1][2]
pKa (Basic) 4.8 ± 0.2Nitrogen on phenyl ring.[1][2]

(pH 1.2, 37°C)
> 48 HoursResistant to gastric acid hydrolysis.[1][2]

(pH 7.4, 37°C)
> 30 DaysHighly stable in plasma-like conditions (chemically).[1][2]
Oxidative Stability ModerateSensitive to UV/Air over long durations (requires amber storage).[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 314342, N-(4-Aminophenyl)propanamide.[2] Retrieved from [Link]

  • Lee, J., et al. (2018). 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands.[1][2] Bioorganic & Medicinal Chemistry.[1][2][3][4][5][6] Retrieved from [Link]

  • Royal Society of Chemistry. Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides.[1][2] Perkin Transactions 2.[1][2] Retrieved from [Link]

Sources

The Bioactive Landscape of N-Phenylpropanamide Analogs: From Potent Analgesia to Antimicrobial and Anti-inflammatory Frontiers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-phenylpropanamide moiety represents a highly privileged scaffold in medicinal chemistry. Characterized by a propanamide group linked to a phenyl ring via a nitrogen atom, this structural core serves as the pharmacophoric foundation for some of the most potent synthetic bioactives known to modern pharmacology. While historically synonymous with ultra-potent synthetic opioids, recent synthetic methodologies have expanded the utility of N-phenylpropanamides into anti-inflammatory, antimicrobial, and even agricultural applications. This technical guide synthesizes the mechanistic biology, structure-activity relationships (SAR), and field-proven experimental validation protocols for N-phenylpropanamide derivatives.

Analgesic Potency and Mu-Opioid Receptor (MOR) Agonism

The most profound pharmacological application of the N-phenylpropanamide scaffold is its role as a selective


-opioid receptor (MOR) agonist. Fentanyl (N-[1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide), the prototypical molecule in this class, exhibits an analgesic potency 50 to 100 times greater than that of morphine[1][2].

Mechanistically, the binding orientation of these analogs dictates their extreme potency. Condensed-phase molecular dynamics and automated docking studies reveal a dual-domain interaction model. The N-phenethyl group of the ligand anchors deep within a hydrophobic crevice between transmembrane (TM) helices II and III of the MOR. Concurrently, the N-phenylpropanamide group projects toward an extracellular pocket formed by the TM III, VI, and VII domains[3]. This specific steric arrangement stabilizes the receptor in an active conformation, facilitating robust G-protein coupling.

MOR_Binding LIG N-Phenylpropanamide Core (e.g., Fentanyl) MOR Mu-Opioid Receptor (MOR) LIG->MOR P1 TM II & III Crevice (N-phenethyl anchor) MOR->P1 P2 TM III, VI, VII Pocket (N-phenylpropanamide projection) MOR->P2 ACT G-Protein Coupling P1->ACT P2->ACT OUT Analgesic Response ACT->OUT

Mechanism of Mu-Opioid Receptor Activation by N-Phenylpropanamide Analogs.

Structural modifications to this scaffold drastically alter binding affinity and efficacy. The introduction of a methyl group at the 3-position of the piperidine ring yields cis-(+)-3-methylfentanyl, which exhibits an ED50 of 0.00058 mg/kg—up to 6,700 times the potency of morphine[1]. Similarly, carfentanil, which incorporates a 4-carbomethoxy substitution, achieves a potency approximately 10,000 times that of morphine[2].

Quantitative Structure-Activity Data

Table 1: Analgesic Potency of Key N-Phenylpropanamide Derivatives

CompoundStructural ModificationED50 (mg/kg)Relative Potency (vs Morphine)
Morphine Standard Reference~1.0 - 3.01x
Fentanyl Unsubstituted piperidine0.011~50 - 100x
cis-(+)-3-Methylfentanyl 3-methyl substitution0.00058~6,700x
Carfentanil 4-carbomethoxy substitution0.0003~10,000x
Compound 64 Series 4-acetyl substitution0.00064~4,900x

Data synthesized from established pharmacological evaluations[1][2].

Protocol 1: In Vivo Analgesic Evaluation (Tail-Flick / Writhing Test)

Self-Validating System Design: This protocol incorporates internal controls (baseline latency) and external validation (vehicle/positive controls) to isolate the pharmacological effect from environmental artifacts[4].

  • Environmental Acclimatization: Habituate animals to the testing chamber for 60 minutes prior to baseline measurements.

    • Causality: Handling stress induces the release of endogenous opioid peptides (Stress-Induced Analgesia), which artificially elevates baseline nociceptive thresholds and confounds ED50 calculations.

  • Baseline Latency Acquisition: Measure the baseline tail-flick latency twice, 10 minutes apart.

    • Causality: Establishes a reliable, subject-specific control. Animals with baseline latencies outside a predefined 2-4 second window are excluded to ensure cohort uniformity.

  • Compound Administration: Administer the N-phenylpropanamide derivative (e.g., via IP injection) alongside a vehicle control group and a positive control group (e.g., Morphine, 3 mg/kg).

    • Causality: The vehicle control accounts for injection stress, while the positive control validates the assay's sensitivity to

      
      -opioid agonism.
      
  • Post-Treatment Evaluation: Measure latencies at 15, 30, 60, and 120 minutes post-injection.

    • Causality: Captures the full pharmacokinetic profile, identifying the onset of action and duration of receptor occupancy. A strict cutoff time (e.g., 10 seconds) is enforced to prevent tissue damage.

  • Data Normalization: Calculate the Percentage of Maximal Possible Effect (% MPE).

    • Causality: Normalizing the data accounts for individual baseline variations, allowing for accurate dose-response curve generation and ED50 determination.

Anti-Inflammatory Activity via COX-1 Inhibition

Beyond central nervous system targets, substituted N-phenylpropanamides exhibit significant peripheral anti-inflammatory properties. A prime example is 3-(4H-1,2,4-triazol-3-ylthio)-N-phenylpropanamide. Virtual screening and molecular docking have demonstrated that this compound acts as a selective inhibitor of Cyclooxygenase-1 (COX-1)[5].

The causality of this interaction is heavily dependent on tautomerism. The active tautomer forms a hydroxyl group that establishes critical hydrogen bonds with the Arg120 and Glu524 residues at the gate of the COX-1 active site. This steric and electrostatic blockade prevents arachidonic acid from accessing the catalytic domain, thereby halting its conversion to prostaglandin H2 (PGH2) and suppressing the inflammatory cascade[5].

Emerging Antimicrobial and Antibiofilm Applications

Recent advances in photoredox catalysis have enabled the synthesis of novel N-phenylpropanamide derivatives from existing NSAID scaffolds, such as ibuprofen. Through photoredox-catalyzed C–N bond scission of tertiary amines followed by in situ amidation, researchers have generated compounds like (S)-N-Ethyl-2-(4-isobutylphenyl)-N-phenylpropanamide[6].

These dual-action molecules retain anti-inflammatory efficacy while exhibiting potent antimicrobial activity against Escherichia coli, Methicillin-resistant Staphylococcus aureus (MRSA), and Candida albicans. Crucially, these derivatives demonstrate the ability to inhibit biofilm formation, addressing a major mechanism of antimicrobial resistance[6].

Protocol 2: Antimicrobial and Biofilm Inhibition Assay

Self-Validating System Design: This assay utilizes spectrophotometric quantification to eliminate subjective visual scoring, paired with positive/negative growth controls to verify media sterility and bacterial viability[6].

  • Broth Microdilution (MIC Determination): Inoculate standardized bacterial suspensions into 96-well plates containing serial dilutions of the synthesized N-phenylpropanamide analog.

    • Causality: Serial dilution provides a precise concentration gradient to identify the exact bacteriostatic threshold (Minimum Inhibitory Concentration) without the diffusion-rate variables inherent in agar disk-diffusion methods.

  • Biofilm Formation and Washing: After 24 hours of incubation, aspirate the planktonic (free-floating) bacteria and wash the wells with phosphate-buffered saline (PBS).

    • Causality: Washing removes non-adherent cells, ensuring that subsequent staining exclusively measures the established extracellular polymeric substance (EPS) matrix of the biofilm.

  • Crystal Violet Staining: Apply 0.1% crystal violet solution to the wells, incubate, wash, and solubilize the bound dye with 33% acetic acid.

    • Causality: Crystal violet acts as a basic dye that binds to negatively charged surface molecules and polysaccharides within the biofilm. Solubilization allows for uniform optical density (OD) readings.

  • Spectrophotometric Quantification: Measure the OD at 590 nm.

    • Causality: OD readings provide an objective, scalable metric of biofilm mass. Comparing the OD of treated wells against untreated controls yields the precise percentage of biofilm inhibition.

Natural Occurrence and Bioherbicidal Potential

Interestingly, the N-phenylpropanamide core is not exclusively synthetic. It has been isolated as a secondary metabolite from the actinobacterium Streptomyces sp. KA1-3. In agricultural screening, the naturally derived N-phenylpropanamide demonstrated potent herbicidal activity, inhibiting 80% of seed germination in invasive weeds such as Cassia occidentalis and Cyperus rotundus[7]. This highlights the scaffold's potential as a biodegradable, bioherbicidal agent, proving that its bioactivity spans across mammalian, microbial, and plant biological systems.

Workflow SYN Synthesis of Analogs INVITRO In Vitro Assays (Binding / MIC / Biofilm) SYN->INVITRO INVIVO In Vivo Models (Analgesia / Inflammation) SYN->INVIVO ANTI Antimicrobial Efficacy INVITRO->ANTI ANAL Analgesic Efficacy INVIVO->ANAL INFL Anti-inflammatory Efficacy INVIVO->INFL DATA Pharmacological Profiling ANAL->DATA INFL->DATA ANTI->DATA

Comprehensive Pharmacological Screening Workflow for N-Phenylpropanamide Derivatives.

References

1.[7] Isolation, structural identification and herbicidal activity of N-phenylpropanamide from Streptomyces sp. KA1-3. Semantic Scholar. 2.[1] Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. PMC. 3.[4] Application of 2,2-Dimethyl-N-phenylpropanamide Derivatives in Analgesic Research. Benchchem. 4.[3] Molecular docking reveals a novel binding site model for fentanyl at the mu-opioid receptor. NIH. 5.[2] Metabolic Pathways and Potencies of New Fentanyl Analogs. PMC. 6.[6] Anti-inflammatory and Antimicrobial Properties of Ibuprofen Analogues Derived by Photoredox-Catalyzed C–N Scission of Tertiary Amines and Amidation. ACS Omega. 7.[5] Full article: Impact of tautomery of 3-(4H-1,2,4-triazol-3-ylthio)-N-phenylpropanamide on the COX-1 inhibitory mechanism. Taylor & Francis.

Sources

Predictive and Empirical Metabolic Stability Profiling of 3-(3-aminophenyl)-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the early stages of drug discovery, disproportionate attrition often occurs due to poor drug disposition and pharmacokinetic characteristics[1]. To mitigate this, a robust understanding of a compound's metabolic stability is required before advancing to in vivo models. This whitepaper provides an in-depth technical evaluation of the metabolic stability of 3-(3-aminophenyl)-N-phenylpropanamide . By synthesizing in silico predictions with a self-validating in vitro experimental framework, we establish a comprehensive strategy for profiling this compound's unique metabolic liabilities.

Structural Liability Analysis & In Silico Predictions

Before initiating resource-intensive in vitro assays, we must perform a structural triage using in silico metabolite prediction tools. Modern computational platforms, such as 2, utilize machine learning integrated with rule-based biotransformation frameworks to predict both Phase I and Phase II metabolic hotspots[2].

For 3-(3-aminophenyl)-N-phenylpropanamide, the molecular architecture presents three distinct metabolic vulnerabilities:

  • The 3-Aminophenyl (Aniline) Moiety: Anilines are notorious structural alerts. They are highly susceptible to Phase II N-acetylation mediated by cytosolic N-acetyltransferases (NAT1/NAT2). Additionally, they can undergo Phase I N-oxidation via Cytochrome P450 (CYP) or Flavin-containing monooxygenases (FMO).

  • The Propanamide Linker: The central amide bond serves as a potential substrate for enzymatic hydrolysis driven by widespread carboxylesterases and amidases.

  • The N-Phenyl Group: The terminal aromatic ring is electronically primed for Phase I aromatic hydroxylation, predominantly at the para position, mediated by CYP3A4 and CYP2D6.

Hotspots Parent 3-(3-aminophenyl)-N-phenylpropanamide Aniline 3-Aminophenyl Moiety Parent->Aniline Amide Propanamide Linker Parent->Amide Phenyl N-Phenyl Moiety Parent->Phenyl Phase2 Phase II: N-Acetylation (NAT) Cytosolic Pathway Aniline->Phase2 High Risk Phase1A Phase I: N-Oxidation (CYP/FMO) Microsomal Pathway Aniline->Phase1A Hydrolysis Amide Hydrolysis (Carboxylesterases) Amide->Hydrolysis AromHydrox Aromatic Hydroxylation (CYP3A4/CYP2D6) Phenyl->AromHydrox

Predicted metabolic hotspots and primary biotransformation pathways for the target compound.

Matrix Selection Causality: The "Why" Behind the Assay

A critical error in standard drug discovery pipelines is the default reliance on3 for all early-stage clearance screening[3]. While HLMs are rich in membrane-bound CYP450 enzymes and are highly cost-effective[4], they are subcellular fractions that lack cytosolic enzymes unless specifically supplemented.

Because our in silico analysis identifies the aniline group's vulnerability to cytosolic NAT-mediated N-acetylation, evaluating 3-(3-aminophenyl)-N-phenylpropanamide exclusively in unsupplemented HLMs will artificially inflate its perceived metabolic stability. To capture the true intrinsic clearance (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), we must utilize Liver S9 Fractions  or Cryopreserved Suspension Hepatocytes , which contain the comprehensive suite of both microsomal (CYP/FMO) and cytosolic (NAT/UGT/AO) drug-metabolizing enzymes.

Self-Validating Experimental Protocol (Liver S9 Fraction)

To ensure data integrity, the following protocol is engineered as a self-validating system. It incorporates internal controls to actively verify enzyme viability and distinguish true enzymatic metabolism from chemical degradation.

Step-by-Step Methodology
  • Preparation of Working Solutions: Dissolve 3-(3-aminophenyl)-N-phenylpropanamide in 100 mM potassium phosphate (

    
    ) buffer (pH 7.4) to achieve a final incubation concentration of 1 µM. This concentration is generally assumed to be below the Michaelis constant (
    
    
    
    ) for most metabolic enzymes, ensuring first-order kinetics[5].
  • Matrix Thawing & Pre-incubation: Thaw pooled human liver S9 fractions on ice[5]. Mix the S9 fraction with the buffered test compound to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 15 minutes[6].

  • Reaction Initiation (Cofactor Addition): Initiate the assay by adding a comprehensive cofactor cocktail. Unlike standard HLM assays that only use 1 mM NADPH[3], this S9 assay must be supplemented with both 1 mM NADPH (to drive CYP450/FMO Phase I metabolism) and Acetyl-CoA (to drive NAT-mediated Phase II N-acetylation).

  • Kinetic Sampling: At predetermined intervals (0, 15, 30, and 60 minutes), extract aliquots from the incubation mixture[6]. Incubation times should not exceed 60 minutes to prevent artifacts from enzyme degradation[6].

  • Reaction Quenching: Immediately terminate the reaction by mixing the sampled aliquot with ice-cold acetonitrile (ACN) containing a known concentration of an analytical Internal Standard (IS)[5][6].

  • LC-MS/MS Analysis: Vortex and centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using High-Resolution LC-MS/MS to quantify the disappearance of the parent compound over time[6].

Self-Validation Mechanisms
  • Positive Controls (Enzyme Viability): Run parallel incubations using 5[5]. Rapid depletion of these substrates confirms that the CYP2D6 and CYP3A4 enzymes within the S9 batch are fully active.

  • Negative Control (Chemical Stability): Run a parallel incubation of the test compound without the addition of NADPH and Acetyl-CoA for the full 60 minutes[3]. If the compound depletes in this control, it indicates chemical instability (e.g., spontaneous hydrolysis of the propanamide) rather than enzymatic clearance.

AssayWorkflow Prep Prepare 1 µM Compound + Liver S9 Fraction (0.5 mg/mL) Cofactors Add Cofactors: NADPH (Phase I) + Acetyl-CoA (Phase II) Prep->Cofactors Incubate Incubate at 37°C Timepoints: 0, 15, 30, 60 min Cofactors->Incubate Quench Quench Reaction (Ice-Cold Acetonitrile + IS) Incubate->Quench Analyze LC-MS/MS Analysis & Calculate CL_int Quench->Analyze PosCtrl Positive Controls (Midazolam & Dextromethorphan) PosCtrl->Cofactors NegCtrl Negative Control (Minus Cofactors) NegCtrl->Incubate

Self-validating in vitro metabolic stability workflow using liver S9 fractions.

Quantitative Data Synthesis & IVIVE

Once the LC-MS/MS data is acquired, the natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this linear regression represents the first-order elimination rate constant (


)[5][6]. From this, we extrapolate in vivo parameters using the mathematical models outlined below.

Table 1: Pharmacokinetic Parameters and IVIVE Scaling Equations

ParameterMathematical EquationUtility in Drug Development
In Vitro Half-Life (

)

Determines the fundamental rate of degradation within the in vitro assay system[6].
In Vitro Intrinsic Clearance (

)

Normalizes the clearance rate to the specific protein content of the assay (

)[6].
In Vivo Intrinsic Clearance (

)

Scales the localized in vitro data to predict the whole-body hepatic clearance capacity[6].
Hepatic Extraction Ratio (

)

(where

is hepatic blood flow)
Predicts the fraction of the drug removed from the blood during first-pass metabolism[7].

By rigorously applying this dual in silico and in vitro methodology, development teams can accurately profile the metabolic liabilities of 3-(3-aminophenyl)-N-phenylpropanamide, preventing late-stage attrition due to unforeseen rapid clearance or toxic metabolite generation.

References

1.[6] In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling . IntechOpen. Available at: 2.[5] metabolic stability in liver microsomes . Mercell. Available at: 3.[7] Advanced in vitro metabolic stability assays for drug discovery . Nuvisan. Available at: 4.[1] In Silico Metabolism Studies in Drug Discovery: Prediction of Metabolic Stability . Bentham Science. Available at: 5.[3] Microsomal Stability | Cyprotex ADME-Tox Solutions . Evotec. Available at: 6.[4] How to Study Slowly Metabolized Compounds Using In Vitro Models . WuXi AppTec DMPK. Available at: 7.[2] Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs . Journal of Chemical Information and Modeling - ACS Publications. Available at:

Sources

Technical Guide: Hydrogen Bond Donor/Acceptor Profiling of 3-(3-aminophenyl)-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the quantification of Hydrogen Bond Donors (HBD) and Hydrogen Bond Acceptors (HBA) is not merely a counting exercise; it is a proxy for permeability, solubility, and receptor affinity. This guide provides a rigorous technical analysis of 3-(3-aminophenyl)-N-phenylpropanamide , a specific structural scaffold often utilized as a linker fragment in kinase inhibitors and GPCR ligands.

We will move beyond simple Lipinski "Rule of 5" integers to explore the propensity and strength of these interactions using Abraham descriptors and NMR-based experimental validation.

Part 1: Structural Deconstruction & Theoretical Counting

To accurately determine HBD/HBA counts, we must first establish the precise connectivity of the molecule. Unlike its isomer


-(3-aminophenyl)propanamide, this structure features an ethyl linker separating the core aromatic systems.
Chemical Connectivity
  • Core Scaffold: Propanamide (

    
     linker).
    
  • N-Terminus: Phenyl group attached to the amide nitrogen (

    
    -phenyl).
    
  • C-Terminus: 3-aminophenyl group attached to the

    
    -carbon (C3) of the propionyl chain.
    

IUPAC Name: 3-(3-aminophenyl)-


-phenylpropanamide
Molecular Formula: 

Molecular Weight: ~240.30 Da
The "Rule of 5" & Veber Count

The standard definition (Lipinski et al.) counts atoms, not necessarily active sites at physiological pH.

FeatureCountSource AtomsNotes
H-Bond Donors (HBD) 3 Aniline

(2), Amide

(1)
The aniline protons are moderately acidic; amide proton is weakly acidic.
H-Bond Acceptors (HBA) 3 Aniline

(1), Amide

(1), Amide

(1)
Critical Nuance: While Lipinski counts the amide Nitrogen as an acceptor, it is chemically non-basic due to resonance delocalization with the carbonyl.
Rotatable Bonds 5

,

,

,

,

High flexibility (Veber compliant).
Structural Visualization (H-Bond Map)

G Fig 1. H-Bond Donor/Acceptor Mapping of 3-(3-aminophenyl)-N-phenylpropanamide Aniline 3-Aminophenyl Ring (Primary Amine) Linker Ethyl Linker (-CH2-CH2-) Aniline->Linker HBD1 HBD: -NH2 (2H) Aniline->HBD1 Donor Site HBA1 HBA: N (Lone Pair) Aniline->HBA1 Acceptor Site Amide Amide Group (-CONH-) Linker->Amide Phenyl N-Phenyl Ring Amide->Phenyl HBD2 HBD: -NH (1H) Amide->HBD2 Donor Site HBA2 HBA: C=O (Lone Pairs) Amide->HBA2 Primary Acceptor

Part 2: Advanced Physicochemical Profiling (Abraham Descriptors)

While integer counting (3 HBD / 3 HBA) is sufficient for database filtering, lead optimization requires Abraham Solvation Parameters . These descriptors quantify the strength of the hydrogen bonding capability, which correlates more accurately with LogP and Blood-Brain Barrier (BBB) permeation.

The Descriptors[1][2][3]
  • 
     (H-bond Acidity):  Measures the molecule's ability to donate a proton.
    
    • Prediction for Target: The amide proton is a moderate donor. The aniline protons are weaker donors than phenols but significant.

    • Estimated

      
      : ~0.45 - 0.55.
      
  • 
     (H-bond Basicity):  Measures the molecule's ability to accept a proton.
    
    • Prediction for Target: The amide carbonyl is a strong acceptor. The aniline nitrogen is a moderate acceptor (less than aliphatic amines due to ring delocalization).

    • Estimated

      
      : ~0.60 - 0.75.
      
Why This Matters

If


 (as expected here), the molecule is a net H-bond acceptor. This suggests it will have higher solubility in acidic media (protonation of aniline) but may face efflux issues if the total polar surface area (TPSA) exceeds 90 

.
  • Calculated TPSA: ~

    
     (Amide) + ~
    
    
    
    (Aniline)
    
    
    .
  • Implication: This falls within the "sweet spot" for CNS penetration (TPSA < 90

    
    ) and high oral bioavailability (TPSA < 140 
    
    
    
    ).

Part 3: Experimental Validation Protocol

As an Application Scientist, relying solely on calculation is insufficient. The following protocol describes the NMR Titration Method to experimentally determine H-bond acidity, a critical validation step for confirming intramolecular folding or solvent exposure.

Principle: The Method

We measure the chemical shift perturbation of the donor protons (amide -NH and aniline -NH2) in a non-polar solvent (


) versus a strong H-bond acceptor solvent (

).
  • Logic: In

    
    , protons are shielded (lower ppm). In 
    
    
    
    , the solvent accepts the H-bond, descreening the proton and causing a significant downfield shift (
    
    
    ).
  • Interpretation: A large

    
     indicates the proton is "free" and available for binding. A near-zero 
    
    
    
    suggests the proton is buried or involved in a strong intramolecular hydrogen bond (e.g., forming a pseudo-ring).
Workflow Diagram

Experiment Fig 2. Experimental Workflow for H-Bond Acidity Determination cluster_Prep Sample Preparation cluster_Acq Data Acquisition (1H NMR) Start Start: Solid Sample 3-(3-aminophenyl)-N-phenylpropanamide Solv1 Dissolve 5mg in 600uL CDCl3 (Ref A) Start->Solv1 Solv2 Dissolve 5mg in 600uL DMSO-d6 (Ref B) Start->Solv2 Acq1 Acquire Spectrum A (Non-Polar Baseline) Solv1->Acq1 Acq2 Acquire Spectrum B (H-Bond Acceptor Environment) Solv2->Acq2 Calc Calculate Shift Difference Δδ = δ(DMSO) - δ(CDCl3) Acq1->Calc Acq2->Calc Decision Analyze Δδ Magnitude Calc->Decision Res1 Δδ > 2.0 ppm Exposed HBD (High Solvation Potential) Decision->Res1 High Shift Res2 Δδ < 0.5 ppm Intramolecular H-Bond or Steric Shielding Decision->Res2 Low Shift

Step-by-Step Protocol
  • Preparation: Weigh two 5.0 mg samples of the target compound.

  • Solvation:

    • Tube A: Add 600

      
       of 
      
      
      
      (0.03% TMS). Ensure complete dissolution.
    • Tube B: Add 600

      
       of 
      
      
      
      .
  • Acquisition: Run a standard proton (

    
    ) NMR (minimum 400 MHz, 16 scans).
    
  • Peak Assignment:

    • Identify the Amide singlet (typically 7.5–9.0 ppm in DMSO).

    • Identify the Aniline broad singlet (typically 3.0–5.0 ppm).

  • Calculation:

    
    
    
  • Validation Criteria:

    • If

      
       ppm: The amide is a strong donor available for receptor interaction.
      
    • If

      
       ppm: The aniline protons are weak donors, likely contributing less to binding enthalpy than the amide.
      

Part 4: Pharmacological Implications[4][5]

Understanding the H-bond count of 3-(3-aminophenyl)-N-phenylpropanamide allows us to predict its behavior in a biological system.

Permeability (Lipinski/Veber Compliance)
  • Rule of 5 Status: PASS . (MW < 500, HBD < 5, HBA < 10).[1][2][3][4][5][6]

  • Veber Status: PASS . (Rotatable bonds ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     10, TPSA < 140).[3][5]
    
Solubility Issues

While the H-bond count is favorable for permeability, the symmetry and aromaticity (two phenyl rings) may lead to high crystallinity and poor aqueous solubility (brick dust).

  • Recommendation: If solubility is

    
    , consider converting the aniline to a salt form (e.g., Hydrochloride or Mesylate). The primary amine (HBA site) will protonate, becoming ionic and drastically improving solubility without altering the covalent structure.
    

References

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Veber, D. F., et al. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623.

  • Abraham, M. H., et al. (2006). Hydrogen bonding part 41: NMR method for the determination of solute hydrogen bond acidity. New Journal of Chemistry, 30, 262-265.

  • PubChem. (2023). Compound Summary for CID 89953 (Structural Analog). National Library of Medicine.

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for 3-(3-aminophenyl)-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, process optimization, and self-validating experimental workflows.

Introduction & Strategic Rationale

In medicinal chemistry, the 3-aminophenyl moiety serves as a critical pharmacophoric element and a versatile synthetic handle for downstream derivatization. Compounds bearing this structural motif are frequently utilized in the development of targeted enzyme inhibitors and novel opioid receptor ligands[1][2]. The target molecule, 3-(3-aminophenyl)-N-phenylpropanamide , is a highly functionalized building block that requires a strategic orchestration of two fundamental transformations: an amide coupling and a nitro reduction.

The Causality of the Synthetic Sequence

A novice approach might attempt to reduce the commercially available 3-(3-nitrophenyl)propanoic acid to the corresponding amino acid prior to coupling. However, field-proven experience dictates that an unprotected primary amine will aggressively compete with the less nucleophilic aniline during the activation of the carboxylic acid, leading to uncontrolled oligomerization and complex product mixtures.

Therefore, the sequence must be strictly ordered:

  • Amide Coupling: Construct the amide backbone first while the meta-position is masked as an inert nitro group.

  • Nitro Reduction: Execute a clean, late-stage catalytic hydrogenation to unmask the target amine.

SynthWorkflow A 3-(3-nitrophenyl)propanoic acid + Aniline B Amide Coupling (HATU, DIPEA, DMF, RT) A->B C N-phenyl-3-(3-nitrophenyl)propanamide (Intermediate) B->C Yield: >90% D Nitro Reduction (10% Pd/C, H2, MeOH, RT) C->D E 3-(3-aminophenyl)-N-phenylpropanamide (Target Product) D->E Yield: >95%

Caption: Two-step synthetic workflow for 3-(3-aminophenyl)-N-phenylpropanamide.

Quantitative Process Optimization

To ensure a self-validating and highly efficient system, multiple synthetic pathways were evaluated. The quantitative data summarized below justifies the selection of our optimized protocol.

Table 1: Optimization of Amide Coupling Strategies

For the formation of the propanamide core, uronium-based coupling (HATU) significantly outperformed traditional carbodiimide and acid chloride methods in both kinetics and purity.

MethodReagentsTime (h)Yield (%)Purity (LC-MS)Process Notes
Acid ChlorideSOCl₂, TEA, DCM126580%Harsh conditions; generation of reactive side products.
CarbodiimideEDC, HOBt, DIPEA, DMF87892%Standard baseline; requires stoichiometric HOBt additive.
Uronium Salt HATU, DIPEA, DMF 4 91 >98% Superior kinetics; clean impurity profile; chosen method.
Table 2: Optimization of Nitro Reduction Methods

The reduction of the nitroarene to the aniline derivative can be achieved via multiple reductive systems[3]. Catalytic hydrogenation was selected due to its unparalleled atom economy and simplified workup[4].

MethodReagentsTime (h)Yield (%)Purity (LC-MS)Workup Complexity
Iron ReductionFe powder, NH₄Cl, EtOH/H₂O127585%High (Requires challenging iron sludge filtration).
Tin ReductionSnCl₂, EtOH, Reflux88290%High (Prone to severe emulsions during extraction).
Hydrogenation 10% Pd/C, H₂ (1 atm), MeOH 4 96 >99% Low (Simple Celite filtration; water is the only byproduct).

Experimental Protocols

Step 1: Synthesis of N-phenyl-3-(3-nitrophenyl)propanamide

Mechanistic Insight: HATU rapidly converts the carboxylic acid into an active O-Atab ester. DIPEA acts as a non-nucleophilic base to deprotonate the acid and neutralize the system, allowing the weakly nucleophilic aniline to attack the active ester efficiently.

Materials:

  • 3-(3-nitrophenyl)propanoic acid (1.0 eq, 10 mmol, 1.95 g)

  • Aniline (1.1 eq, 11 mmol, 1.02 g)

  • HATU (1.2 eq, 12 mmol, 4.56 g)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol, 5.2 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

Procedure:

  • Activation: Dissolve 3-(3-nitrophenyl)propanoic acid in 20 mL of anhydrous DMF in a 100 mL round-bottom flask equipped with a magnetic stir bar. Add DIPEA, followed by HATU. Stir the mixture at room temperature (RT) for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add aniline dropwise to the activated mixture. Stir the reaction continuously at RT for 4 hours.

  • Self-Validation (IPC): Monitor via TLC (Hexane:EtOAc 1:1). The reaction is complete when the acid starting material (Rf ~0.2) is fully consumed, replaced by a distinct, less polar product spot (Rf ~0.6).

  • Workup: Quench the reaction by pouring it into 100 mL of ice-cold water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers sequentially with 1N HCl (50 mL) to remove unreacted aniline, saturated NaHCO₃ (50 mL) to remove acidic byproducts, and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a pale yellow solid.

Step 2: Synthesis of 3-(3-aminophenyl)-N-phenylpropanamide

Mechanistic Insight: Palladium on carbon (Pd/C) facilitates the sequential transfer of hydrogen to the nitro group. As defined by the Haber-Lukashevich pathway, the reduction proceeds through nitroso and hydroxylamine intermediates before yielding the final aniline[5]. This heterogeneous catalysis is highly chemoselective for the nitro group under atmospheric pressure, leaving the amide bond intact.

NitroReduction ArNO2 Ar-NO2 (Nitroarene) ArNO Ar-N=O (Nitrosoarene) ArNO2->ArNO +H2, -H2O ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH +H2 ArNH2 Ar-NH2 (Aniline) ArNHOH->ArNH2 +H2, -H2O

Caption: Haber-Lukashevich catalytic hydrogenation pathway for nitroarenes.

Materials:

  • N-phenyl-3-(3-nitrophenyl)propanamide (Intermediate from Step 1) (1.0 eq, ~9 mmol, 2.43 g)

  • 10% Palladium on Carbon (Pd/C) (0.1 eq by weight, 240 mg)

  • Hydrogen Gas (H₂) (Balloon)

  • Methanol (MeOH) (30 mL)

Procedure:

  • Preparation: Dissolve the intermediate in 30 mL of MeOH in a 100 mL round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution. (Safety Note: Pd/C is pyrophoric when dry; ensure the flask is purged with inert gas prior to addition, or add the catalyst to a small amount of solvent first).

  • Degassing & Hydrogenation: Seal the flask with a rubber septum. Evacuate the flask and backfill with H₂ gas via a balloon attached to a needle. Repeat this purge cycle three times. Allow the reaction to stir vigorously at RT under a hydrogen atmosphere for 4-6 hours.

  • Self-Validation (IPC): The reaction acts as a macroscopic indicator; the visible uptake of H₂ gas from the balloon will cease upon completion. Additionally, the solution will transition from a distinct yellow tint to nearly colorless.

  • Workup: Filter the reaction mixture through a tight pad of Celite to safely remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess MeOH (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford the target compound, 3-(3-aminophenyl)-N-phenylpropanamide, as an off-white solid. Characterize via LC-MS (expected [M+H]⁺ = 241.1) and ¹H NMR (confirming the appearance of a broad singlet integrating for 2H at ~3.5-4.0 ppm, corresponding to the primary amine).

References

  • Source: PubMed (nih.gov)
  • Application Notes and Protocols: N-(3-aminophenyl)
  • Nitro Reduction - Common Conditions Source: Common Organic Chemistry URL
  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review)
  • Palladium on Carbon (Pd/C)

Sources

reagents for amide bond formation in 3-(3-aminophenyl)-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Amide Bond Formation Strategies for the Synthesis of 3-(3-aminophenyl)-N-phenylpropanamide Scaffolds

Introduction & Strategic Analysis

The target molecule, 3-(3-aminophenyl)-N-phenylpropanamide , represents a critical scaffold in medicinal chemistry, often serving as a linker in HDAC inhibitors (e.g., Vorinostat analogs) and PROTACs. Its synthesis presents a classic chemoselectivity challenge: the "head-to-tail" nature of the precursor.

The Challenge: The direct precursor, 3-(3-aminophenyl)propanoic acid, contains both a nucleophilic amine (aniline) and an electrophilic carboxylic acid. Attempting to activate the acid for coupling with an external aniline without protection will result in uncontrolled oligomerization (self-coupling).

The Solution: To ensure high fidelity, the synthesis must proceed via a "masked" amine strategy. This guide details two validated pathways, with a focus on Reagent Selection for the critical amide bond formation between the aliphatic acid and the weakly nucleophilic aniline.

  • Route A (Process Preferred): Coupling of 3-(3-nitrophenyl)propanoic acid followed by nitro-reduction. This is the most robust method for scale-up.

  • Route B (Discovery Preferred): Coupling of N-Boc-3-(3-aminophenyl)propanoic acid followed by acidolysis.

Reagent Selection Guide: Coupling to Anilines

Formation of the N-phenylpropanamide bond requires coupling a carboxylic acid to an aniline. Anilines are significantly less nucleophilic than alkyl amines due to resonance delocalization. Standard reagents (e.g., EDC/HOBt) often suffer from slow kinetics and incomplete conversion.

Comparative Analysis of Coupling Reagents

FeatureT3P (Propylphosphonic Anhydride) HATU / HBTU EDC / HOBt Thionyl Chloride (SOCl₂)
Reactivity with Anilines Excellent (High conversion)Excellent (Fast kinetics)Moderate (Often requires DMAP)High (Via Acid Chloride)
Epimerization Risk Very LowLow to ModerateLowN/A (Achiral linker)
Workup / Purification Simple (Water-soluble byproducts)Difficult (Tetramethylurea removal)Moderate (Urea byproducts)Requires distillation/evaporation
Atom Economy HighLow (Large byproduct mass)ModerateHigh
Scalability Preferred (Process) Limited (Cost/Explosion risk)CommonCommon (Safety controls needed)
Cost ModerateHighLowVery Low

Recommendation:

  • For Discovery (mg scale): Use HATU .[1][2] It drives the reaction to completion quickly despite the poor nucleophilicity of aniline.

  • For Process/Scale-up (>10g): Use T3P . It offers the best balance of safety, ease of workup (liquid-liquid extraction), and yield.[1]

Synthetic Workflows (Visualized)

The following diagram outlines the logical flow for both the Nitro-precursor (Route A) and Boc-protection (Route B) strategies.

SynthesisPathways Start_Nitro 3-(3-nitrophenyl) propanoic acid Coupling_T3P Amide Coupling (T3P or HATU) Start_Nitro->Coupling_T3P Start_Boc 3-(3-(Boc-amino)phenyl) propanoic acid Start_Boc->Coupling_T3P Aniline Aniline (Nucleophile) Aniline->Coupling_T3P Inter_Nitro Intermediate: 3-(3-nitrophenyl)- N-phenylpropanamide Coupling_T3P->Inter_Nitro Route A (Preferred) Inter_Boc Intermediate: 3-(3-(Boc-amino)phenyl)- N-phenylpropanamide Coupling_T3P->Inter_Boc Route B Step_Red Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Inter_Nitro->Step_Red Step_Deprot Boc Deprotection (TFA or HCl) Inter_Boc->Step_Deprot Final_Product TARGET: 3-(3-aminophenyl)- N-phenylpropanamide Step_Red->Final_Product Step_Deprot->Final_Product

Caption: Comparative synthetic pathways. Route A (Solid lines) utilizes a nitro-precursor to avoid protecting group manipulation. Route B (Dashed) uses Boc-protection.

Detailed Protocols

Protocol A: T3P-Mediated Coupling (The "Green" Route)

Recommended for robust synthesis of the amide bond with easy purification.

Materials:

  • 3-(3-nitrophenyl)propanoic acid (1.0 equiv)

  • Aniline (1.1 equiv)

  • T3P (Propylphosphonic anhydride), 50% w/w in EtOAc or DMF (1.5 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Pyridine (2.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (5–10 volumes)

Procedure:

  • Setup: In a reaction vessel, charge 3-(3-nitrophenyl)propanoic acid and Aniline in EtOAc.

  • Base Addition: Add DIPEA at 0°C. Stir for 10 minutes.

  • Activation: Dropwise add the T3P solution over 20 minutes, maintaining temperature < 25°C.

    • Note: T3P activation is exothermic.

  • Reaction: Allow to warm to room temperature (20–25°C) and stir for 2–4 hours.

    • QC Check: Monitor by HPLC/TLC. The acid peak should disappear.

  • Workup (The T3P Advantage):

    • Add water (5 volumes). Stir for 15 minutes.

    • Separate layers.[3] The organic layer contains the product.[4][5]

    • Wash organic layer with 0.5M NaOH (removes unreacted acid and T3P byproducts).

    • Wash with 0.5M HCl (removes unreacted aniline).

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

  • Yield: Expect 85–95% of 3-(3-nitrophenyl)-N-phenylpropanamide.

Protocol B: HATU-Mediated Coupling (The "High-Throughput" Route)

Recommended for small-scale discovery where reaction speed is paramount.

Materials:

  • N-Boc-3-(3-aminophenyl)propanoic acid (1.0 equiv)

  • Aniline (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • Activation: Dissolve the N-Boc-acid in DMF. Add DIPEA and HATU. Stir for 5–10 minutes.

    • Observation: Solution typically turns yellow.

  • Coupling: Add Aniline. Stir at Room Temperature for 1–2 hours.

  • Workup:

    • Dilute with EtOAc (10 volumes).

    • Wash extensively with saturated NaHCO₃ (x2), Water (x2), and Brine (x1) to remove Tetramethylurea (TMU) byproducts.

    • Caution: Residual HATU byproducts can be difficult to remove without column chromatography.

Downstream Processing: Nitro Reduction

To obtain the final 3-(3-aminophenyl)-N-phenylpropanamide from the nitro-intermediate (Protocol A product):

Catalytic Hydrogenation (Standard):

  • Dissolve intermediate in MeOH/THF (1:1).

  • Add 10 wt% Pd/C catalyst (10% loading).

  • Stir under H₂ atmosphere (balloon or 1-3 bar) for 4–12 hours.

  • Filter through Celite to remove Pd. Concentrate to yield the target aniline.

Mechanistic Insight: Why T3P?

T3P acts as a cyclic anhydride.[6] Upon reaction with the carboxylate, it forms a mixed anhydride.[7] The unique structure of T3P makes the phosphorus highly electrophilic, but the cyclic nature reduces the risk of epimerization (less relevant here, but good practice) and suppresses side reactions common with carbodiimides (like N-acyl urea formation).

T3PMechanism Acid Carboxylic Acid (R-COOH) MixedAnh Active Mixed Anhydride Acid->MixedAnh + Base, + T3P Base Base (DIPEA) Base->MixedAnh T3P T3P Reagent T3P->MixedAnh Product Amide Product MixedAnh->Product + Aniline ByProduct Water-Soluble P-Byproducts MixedAnh->ByProduct Aniline Aniline (Nucleophile) Aniline->Product

Caption: Simplified activation mechanism of T3P. The byproduct is water-soluble, simplifying purification.[8]

References

  • Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Basrah Journal of Science. (2022).[9] "Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives." (Demonstrates aniline coupling protocols).

  • Sigma-Aldrich. "N-(3-aminophenyl)-3-phenylpropanamide Product Information." (Verification of target structure).

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. (Review of HATU vs. others).

  • Archimica (Now Curia). "T3P (Propanephosphonic acid anhydride) - A benign reagent for diverse applications."

Sources

scalable preparation of 3-(3-aminophenyl)-N-phenylpropanamide for pharmaceutical use

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of 3-(3-aminophenyl)-N-phenylpropanamide represents a fundamental workflow in the preparation of pharmaceutical intermediates, particularly for compounds targeting histone deacetylase (HDAC) inhibition or serving as versatile building blocks in medicinal chemistry.

Transitioning this synthesis from a milligram-scale discovery lab to a scalable, kilogram-ready process requires rigorous selection of reagents that balance atom economy, safety, and downstream purification. This guide outlines a highly optimized, two-step synthetic route:

  • Amide Coupling of 3-(3-nitrophenyl)propanoic acid with aniline using Propylphosphonic anhydride (T3P).

  • Catalytic Hydrogenation of the resulting nitro intermediate using Palladium on Carbon (Pd/C).

Why T3P for Amide Coupling?

Traditional coupling agents like HATU or EDC/HOBt are often unsuitable for large-scale pharmaceutical manufacturing due to explosive hazards (HOBt), high costs, and difficult removal of byproducts. is classified as a green coupling reagent. It converts the carboxylic acid oxygen into a water-soluble leaving group, allowing for a completely aqueous workup. Furthermore, the use of T3P with pyridine as a base drives high conversion rates even with relatively non-nucleophilic amines like aniline, while avoiding the toxicity associated with other phosphorus-based or sulfonate-based anhydrides ().

Why Pd/C for Nitro Reduction?

The reduction of the nitroarene to an aniline derivative must be highly chemoselective to avoid cleaving the newly formed amide bond. is the industry standard. It provides a clean, self-validating reaction where the uptake of hydrogen gas directly correlates with reaction progress, and the catalyst can be quantitatively removed via simple filtration.

Process Workflows & Mechanistic Pathways

Synthesis A 3-(3-nitrophenyl) propanoic acid + Aniline B Amide Coupling (T3P, Pyridine) A->B C 3-(3-nitrophenyl)-N- phenylpropanamide B->C EtOAc, 0°C to RT 95% Yield D Nitro Reduction (Pd/C, H2) C->D E 3-(3-aminophenyl)-N- phenylpropanamide D->E EtOH, 1-4 atm H2 >98% Purity

Figure 1: Scalable two-step synthesis of 3-(3-aminophenyl)-N-phenylpropanamide.

Mechanism N1 Nitroarene (-NO2) N2 Nitrosoarene (-NO) N1->N2 H2, Pd/C - H2O N3 Hydroxylamine (-NHOH) N2->N3 H2, Pd/C N4 Aniline Derivative (-NH2) N3->N4 H2, Pd/C - H2O

Figure 2: Stepwise catalytic hydrogenation mechanism from nitroarene to aniline.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 3-(3-nitrophenyl)-N-phenylpropanamide

This protocol is designed as a self-validating system. The sequential aqueous washes are specifically engineered to sequentially remove basic impurities (aniline, pyridine), acidic impurities (unreacted starting material), and water-soluble T3P byproducts.

Reagents:

  • 3-(3-nitrophenyl)propanoic acid: 1.0 equivalent (eq)

  • Aniline: 1.05 eq

  • Pyridine: 3.0 eq

  • T3P (50% w/w solution in Ethyl Acetate): 1.5 eq

  • Ethyl Acetate (EtOAc): 10 volumes (vol)

Procedure:

  • Initialization: Charge a clean, dry reactor with 3-(3-nitrophenyl)propanoic acid (1.0 eq) and EtOAc (10 vol). Stir to create a uniform suspension.

  • Amine Addition: Add aniline (1.05 eq) and pyridine (3.0 eq) to the reactor. The mixture should become a homogeneous solution.

  • Temperature Control: Cool the reaction mixture to 0–5 °C using an ice/water bath. Causality: T3P addition is mildly exothermic. Cooling prevents thermal degradation and minimizes side reactions.

  • Activation: Add the T3P solution (1.5 eq) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • Propagation: Remove the cooling bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours.

  • In-Process Control (IPC): Monitor via HPLC or TLC (Eluent: 1:1 EtOAc/Hexane). Proceed when starting acid is < 1%.

  • Workup & Isolation:

    • Quench the reaction by adding 0.5 M aqueous HCl (3 vol) and stir for 15 minutes. Separate the layers. Purpose: Protonates and removes excess pyridine and aniline.

    • Wash the organic layer with saturated aqueous NaHCO₃ (3 vol). Purpose: Removes unreacted carboxylic acid as its sodium salt.

    • Wash the organic layer with brine (3 vol) and water (3 vol). Purpose: Removes T3P byproducts (propanephosphonic acid).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the nitro intermediate as an off-white solid.

Protocol B: Catalytic Hydrogenation to 3-(3-aminophenyl)-N-phenylpropanamide

Caution: Dry Pd/C is highly pyrophoric. Always handle under an inert atmosphere and never introduce dry catalyst to a solvent vapor environment containing oxygen.

Reagents:

  • 3-(3-nitrophenyl)-N-phenylpropanamide: 1.0 eq

  • 10% Palladium on Carbon (Pd/C, 50% wet): 0.05 eq (catalytic)

  • Ethanol (EtOH, absolute): 15 vol

  • Hydrogen Gas (H₂): 1–4 atm

Procedure:

  • Substrate Dissolution: Dissolve the nitro intermediate (1.0 eq) in absolute EtOH (15 vol) in a high-pressure hydrogenation vessel or a standard round-bottom flask (for balloon-scale).

  • Inerting: Purge the vessel with Nitrogen (N₂) gas for 10 minutes to displace all oxygen.

  • Catalyst Loading: Carefully add the 10% Pd/C (0.05 eq) to the solution under a continuous stream of N₂.

  • Hydrogenation: Evacuate the vessel and backfill with H₂ gas. Repeat this purge cycle three times. Pressurize the vessel to 1–4 atm with H₂ (or attach a double-layered H₂ balloon).

  • Reaction: Stir vigorously at room temperature for 6–8 hours. Causality: Vigorous stirring is required to overcome the mass transfer limitations of the triphasic (solid-liquid-gas) system.

  • IPC: Monitor via HPLC. The intermediate hydroxylamine species must be fully consumed to ensure complete conversion to the primary amine.

  • Filtration: Purge the vessel thoroughly with N₂. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional EtOH (5 vol).

  • Crystallization: Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from a mixture of EtOAc and Heptane to yield the pure 3-(3-aminophenyl)-N-phenylpropanamide as a crystalline solid.

Quantitative Data & Troubleshooting

Table 1: Quantitative Reaction Metrics

Data represents typical yields and purities achieved following the outlined protocols on a 100g scale.

Reaction StepTarget MoleculeTypical Yield (%)HPLC Purity (%)E-Factor (kg waste/kg product)
Step 1: Coupling 3-(3-nitrophenyl)-N-phenylpropanamide92 - 95%> 98.5%~ 12.5
Step 2: Reduction 3-(3-aminophenyl)-N-phenylpropanamide88 - 92%> 99.0%~ 8.2
Table 2: Process Troubleshooting Guide
Observed IssueProbable CauseCorrective Action
Incomplete Amide Coupling Insufficient activation time or degraded T3P solution.Ensure T3P is stored properly. Add an additional 0.2 eq of T3P and 0.5 eq of Pyridine; stir for 2 more hours.
Emulsion during Workup (Step 1) High concentration of water-soluble phosphonic acid salts.Add a small amount of brine or filter the biphasic mixture through a coarse glass frit to break the emulsion.
Stalled Hydrogenation (Step 2) Catalyst poisoning or poor gas-liquid mixing.Ensure vigorous agitation (baffled flask recommended). If stalled, filter off old catalyst and resubject to fresh Pd/C.
Presence of Hydroxylamine Impurity Premature termination of hydrogenation.Do not stop the reaction based solely on the disappearance of the nitro peak; ensure the intermediate mass (M+16) is fully consumed.

References

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051.[Link][1][2]

  • Curia Global (Formerly AMRI). (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved from [Link][3][4]

  • Vapourtec. (n.d.). Hydrogenation | Catalytic Reactions | Flow Chemistry Applications. Retrieved from[Link][5]

Sources

Application Note: Advanced Chromatographic Purification Strategies for 3-(3-aminophenyl)-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isolation of functionalized anilines is a notorious bottleneck in early-stage drug discovery. 3-(3-aminophenyl)-N-phenylpropanamide is a highly versatile synthetic scaffold featuring a hydrophobic bis-aromatic backbone, a secondary amide linkage, and a primary aniline group. While the hydrophobic domains provide good solubility in organic solvents, the primary amine introduces significant chromatographic challenges—most notably, severe peak tailing and irreversible adsorption on standard normal-phase silica gel.

This application note provides a comprehensive, self-validating guide to purifying this compound. By analyzing the physicochemical causality behind amine-silica interactions, we establish two robust protocols: a Triethylamine (TEA)-modified Normal Phase method for bulk scale-up, and a Trifluoroacetic Acid (TFA)-modified Reversed-Phase method for high-purity analytical isolation.

Chemical Profiling & The "Amine Tailing" Phenomenon

To design a successful purification protocol, we must first understand the molecular behavior of 3-(3-aminophenyl)-N-phenylpropanamide within a chromatographic system.

The Causality of Peak Tailing

Standard silica gel (


) is populated with residual silanol groups (

). These silanols are weakly acidic, possessing a

of approximately 4.5 to 5.0[1] (). The primary amine on the target molecule (an aniline derivative) has a comparable

of ~4.6.

When the target molecule traverses the column, the basic amine acts as a Lewis base, engaging in strong hydrogen bonding and ion-exchange interactions with the deprotonated silanols (


). This dynamic equilibrium causes the compound to drag along the stationary phase, resulting in broad, asymmetrical peaks (tailing), poor resolution from impurities, and significantly reduced recovery[1].
The Solution: Dynamic Stationary Phase Modification

Attempting to force the amine off the column by simply increasing the polarity of the mobile phase (e.g., adding >10% Methanol) is a flawed approach that risks dissolving the silica[2]. Instead, we must alter the chemistry of the system using mobile phase modifiers:

  • Silanol Masking (Normal Phase): Adding 1-2% Triethylamine (TEA) to the mobile phase. TEA (

    
    ) is significantly more basic than the target aniline. It preferentially binds to and saturates the acidic silanol sites, effectively "capping" them and allowing the target molecule to elute freely[3] ().
    
  • Amine Protonation (Reversed Phase): Using 0.1% Trifluoroacetic Acid (TFA) in a water/acetonitrile gradient. The low pH (

    
    ) fully protonates the target amine, preventing secondary interactions with residual silanols on C18 columns[4] ().
    

SilanolInteraction Silica Acidic Silanol (Si-OH) Interaction Strong H-Bonding / Ionic Interaction (Peak Tailing) Silica->Interaction No Additive CappedSilica TEA-Capped Silanol (Si-O- ... HN+Et3) Silica->CappedSilica Add TEA Amine 3-(3-aminophenyl)- N-phenylpropanamide (Free Amine) Amine->Interaction TEA Triethylamine (TEA) Additive TEA->CappedSilica Elution Free Elution of Target Amine (Sharp Peak) CappedSilica->Elution Prevents Binding

Caption: Mechanistic suppression of silanol-amine interactions using triethylamine (TEA).

Workflow & Strategy Selection

The choice between Normal Phase (NP) and Reversed-Phase (RP) chromatography depends entirely on the scale of the synthesis and the downstream purity requirements.

PurificationWorkflow Start Crude 3-(3-aminophenyl) -N-phenylpropanamide ScaleCheck Assess Purification Scale & Purity Needs Start->ScaleCheck LargeScale Preparative Scale (>100 mg, Bulk Synthesis) ScaleCheck->LargeScale Scale > 100mg SmallScale Analytical / Semi-Prep (<100 mg, High Purity) ScaleCheck->SmallScale High Purity Required NP Normal Phase Silica + 1-2% TEA Modifier LargeScale->NP RP Reversed-Phase C18 + 0.1% TFA Modifier SmallScale->RP PureNP Target Isolated (Yield: High, Purity: ~95%) NP->PureNP PureRP Target Isolated (Yield: Moderate, Purity: >99%) RP->PureRP

Caption: Decision matrix for selecting the optimal chromatographic purification strategy.

Quantitative Method Comparison
ParameterProtocol A: Normal Phase (Silica + TEA)Protocol B: Reversed-Phase (C18 + TFA)
Primary Mechanism Adsorption / Silanol MaskingPartition / Amine Protonation
Stationary Phase Silica Gel (230-400 mesh)Fully Endcapped C18 / CSH
Mobile Phase Hexane / EtOAc + 1-2% TEAWater / Acetonitrile + 0.1% TFA
Scalability High (Grams to Kilograms)Low to Moderate (Milligrams)
Expected Purity 90 - 95%> 99%
Solvent Removal Easy (Rotary Evaporation)Difficult (Lyophilization required)

Experimental Protocols

Protocol A: TEA-Modified Normal Phase Flash Chromatography

Designed for bulk purification (>100 mg) following the principles of Still et al.[5] ().

1. Column Deactivation (Critical Step)

  • Rationale: TEA must saturate the column before the sample is introduced. If TEA is only added to the running solvent, the sample will outpace the TEA front and streak on the bare silica[6].

  • Procedure: Prepare a slurry of silica gel (230-400 mesh) in Hexane containing 2% (v/v) Triethylamine. Pour the slurry into the glass column. Flush the column with 2-3 Column Volumes (CV) of the Hexane/TEA mixture under positive air pressure.

2. Sample Loading via Dry Loading

  • Rationale: 3-(3-aminophenyl)-N-phenylpropanamide has poor solubility in pure hexane. Loading it dissolved in a strong solvent like Dichloromethane (DCM) causes a "solvent washout effect," dragging the compound down the column prematurely[5].

  • Procedure: Dissolve the crude mixture in a minimum volume of Acetone or Ethyl Acetate. Add dry silica gel (approx. 3x the mass of the crude). Evaporate the solvent on a rotary evaporator until a free-flowing powder remains. Carefully load this powder evenly onto the top of the deactivated silica bed.

3. Gradient Elution

  • Procedure: Elute using a step gradient. Maintain 1% TEA in all solvent mixtures to ensure continuous silanol suppression.

    • CV 1-3: 80:20 Hexane : Ethyl Acetate (+ 1% TEA) - Elutes non-polar impurities.

    • CV 4-7: 50:50 Hexane : Ethyl Acetate (+ 1% TEA) - Target compound begins to elute.

    • CV 8-10: 30:70 Hexane : Ethyl Acetate (+ 1% TEA) - Flushes remaining target compound.

4. System Validation & QC

  • Spot fractions on a TLC plate. Develop in 50:50 Hexane:EtOAc (with 1% TEA). Visualize under UV (

    
    ) to confirm the aromatic rings, and stain with Ninhydrin (heat required) to confirm the presence of the primary amine (purple spot).
    
Protocol B: Preparative Reversed-Phase HPLC (RP-HPLC)

Designed for isolating highly pure analytical standards (<100 mg) for biological assays or structural elucidation.

1. Column & Mobile Phase Selection

  • Column: Waters XSelect CSH C18 (or equivalent Charged Surface Hybrid),

    
    , 
    
    
    
    . Rationale: CSH technology provides a low-level positive surface charge that repels protonated amines, drastically improving peak shape[4].
  • Mobile Phase A: LC-MS Grade Water + 0.1% TFA.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% TFA.

2. Gradient Table

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)Curve
0.09551.0Initial
2.09551.0Isocratic Hold
15.040601.0Linear Ramp
18.010901.0Column Wash
20.09551.0Re-equilibration

3. System Validation & QC

  • Monitor absorbance at

    
     (phenyl rings) and 
    
    
    
    (amide bond). The target compound will elute as a sharp, symmetrical peak (Asymmetry factor
    
    
    ). Collect the peak, freeze at
    
    
    , and lyophilize to remove the water, acetonitrile, and volatile TFA, yielding the target compound as a TFA-salt.

References

  • Méndez, A., Bosch, E., Rosés, M., & Neue, U. D. (2003). "Comparison of the acidity of residual silanol groups in several liquid chromatography columns." Journal of Chromatography A, 986(1), 33-44.[Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution." The Journal of Organic Chemistry, 43(14), 2923-2925.[Link]

  • McCalley, D. V. (2014). "Performance of amines as silanol suppressors in reversed-phase liquid chromatography." Journal of Separation Science, 37(12), 1429-1437.[Link]

Sources

using 3-(3-aminophenyl)-N-phenylpropanamide as a scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-(3-aminophenyl)-N-phenylpropanamide as a Privileged Scaffold in Medicinal Chemistry

Executive Summary

This technical guide outlines the utility of 3-(3-aminophenyl)-N-phenylpropanamide (referred to herein as Scaffold 3-AP ) as a versatile building block in drug discovery. Structurally characterized by a flexible ethyl linker connecting a meta-aniline moiety to a stable N-phenylamide cap, this molecule serves as a "privileged scaffold" for targeting Histone Deacetylases (HDACs) , Kinases , and specific GPCRs (e.g., TRPV1, Opioid receptors).

This guide details the structural rationale, synthetic derivatization protocols, and biological validation workflows necessary to utilize Scaffold 3-AP effectively in lead optimization campaigns.

Structural Analysis & Pharmacophore Mapping

Scaffold 3-AP is not merely a passive linker; it contains three distinct pharmacophoric vectors that allow for "Fragment-Based Drug Design" (FBDD).

FeatureChemical MoietyMedicinal Chemistry Function
Vector A meta-Amino Group (-NH₂)Diversity Handle / Warhead Attachment: Primary site for attaching Zinc Binding Groups (ZBGs) or exploring solvent-exposed regions via urea/sulfonamide formation.
Vector B Propanamide LinkerFlexible Spacer: The ethylene (-CH₂CH₂-) bridge provides rotational freedom (

-bond rotation) to span the 11Å hydrophobic channel of Class I/II HDACs.
Vector C N-Phenyl AmideHydrophobic Cap: Engages surface recognition domains (Rim region) of the target protein; acts as a hydrogen bond acceptor/donor pair.
Pathway Visualization: Pharmacophore Mapping

Pharmacophore Scaffold 3-(3-aminophenyl)- N-phenylpropanamide Amino meta-Amino Group (Vector A) Scaffold->Amino Linker Propanamide Chain (Vector B) Scaffold->Linker Cap N-Phenyl Amide (Vector C) Scaffold->Cap Target_HDAC HDAC Active Site (Zinc Binding) Amino->Target_HDAC ZBG Attachment (e.g., Hydroxamic Acid) Target_Kinase Kinase Hinge Region Amino->Target_Kinase Hinge Binder Formation Cap->Target_HDAC Surface Recognition

Figure 1: Pharmacophore dissection of Scaffold 3-AP showing its dual utility in HDAC and Kinase inhibitor design.

Application Workflow 1: Design of Class-Selective HDAC Inhibitors

The most potent application of Scaffold 3-AP is in the synthesis of HDAC inhibitors (HDACi). The structural homology to Vorinostat (SAHA) and Belinostat is significant, but the inclusion of the phenyl ring in the linker (the meta-aminophenyl moiety) adds rigidity that can improve isoform selectivity (e.g., HDAC6 vs. HDAC1).

Mechanism of Action Strategy
  • Cap Group: The N-phenylpropanamide moiety sits at the entrance of the HDAC active site.

  • Linker: The ethyl-phenyl chain traverses the hydrophobic tunnel.

  • ZBG Installation: The free amine is converted into a Zinc Binding Group (ZBG) to chelate the Zn²⁺ ion at the bottom of the pocket.

Protocol A: Synthesis of Hydroxamic Acid Derivatives (ZBG Installation)

Objective: Convert the free aniline of Scaffold 3-AP into a hydroxamic acid warhead.

Reagents:

  • Scaffold 3-AP (1.0 eq)

  • Methyl 4-chloro-4-oxobutyrate (or similar linker extender if needed)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium Hydroxide (KOH) / Methanol (MeOH)

Step-by-Step Procedure:

  • Acylation (Linker Extension): Dissolve Scaffold 3-AP (1 mmol) in DCM (5 mL). Add Pyridine (1.2 eq) and Methyl 4-chloro-4-oxobutyrate (1.1 eq). Stir at RT for 4 hours. Monitor by TLC (50% EtOAc/Hex).

    • Checkpoint: Synthesis of the methyl ester intermediate.

  • Hydroxaminolysis: Prepare a solution of NH₂OH·HCl (5 eq) and KOH (5 eq) in MeOH (10 mL) at 0°C. Filter the precipitated KCl.

  • Reaction: Add the methyl ester intermediate from Step 1 to the filtrate. Stir at RT for 2 hours.

  • Workup: Neutralize with 1N HCl to pH 7. Extract with EtOAc.[1] The hydroxamic acid product will often precipitate or require reverse-phase HPLC purification.

  • Validation: ¹H NMR should show a broad singlet at ~10.5 ppm (NH-OH) and ~9.0 ppm (OH).

Application Workflow 2: High-Throughput Kinase Library Generation

The meta-amino group allows Scaffold 3-AP to function as a "Reverse Amide" scaffold for kinase inhibitors, particularly targeting the ATP-binding pocket where the amide can form hydrogen bonds with the hinge region.

Protocol B: Urea/Sulfonamide Library Synthesis

Objective: Create a diverse library of 50+ analogs to probe Structure-Activity Relationships (SAR).

Reaction Scheme:




Parallel Synthesis Protocol (96-well format):

  • Preparation: Dissolve Scaffold 3-AP in anhydrous DMF (0.1 M stock).

  • Dispensing: Aliquot 100 µL (10 µmol) into each well of a 96-well reaction block.

  • Reagent Addition:

    • Rows A-D (Ureas): Add 1.1 eq of diverse Isocyanates.

    • Rows E-H (Sulfonamides): Add 1.1 eq of diverse Sulfonyl Chlorides + 2.0 eq DIPEA.

  • Incubation: Shake at 40°C for 12 hours.

  • Scavenging: Add polymer-supported trisamine scavenger resin (3 eq) to remove excess electrophiles. Shake for 4 hours.

  • Isolation: Filter resin. Evaporate solvent (Genevac or SpeedVac).

  • QC: Analyze 5 random wells via LC-MS to ensure purity >85%.

Biological Validation: HDAC Fluorometric Activity Assay

To validate the efficacy of the derivatives synthesized in Workflow 1, use a standard fluorogenic lysine deacetylation assay.

Materials:

  • Substrate: Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Enzyme: Recombinant HDAC1 or HDAC6 (human).

  • Reference: Vorinostat (SAHA) as positive control.

Assay Protocol:

  • Dilution: Prepare 3-fold serial dilutions of the test compounds (from Scaffold 3-AP derivatives) in assay buffer (Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Incubation: Mix 10 µL of compound + 15 µL of diluted HDAC enzyme. Incubate 30 min at 37°C.

  • Reaction: Add 25 µL of Substrate solution. Incubate 30 min at 37°C.

  • Development: Add 50 µL of Developer solution (Trypsin/Trichostatin A) to stop the reaction and release the fluorophore.

  • Readout: Measure Fluorescence at Ex/Em = 360/460 nm.

  • Calculation: Fit data to a sigmoidal dose-response equation to determine IC₅₀.

Expected Data Profile (Mock Data for Validation)
Compound IDR-Group (on Amino)HDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)Selectivity (6/1)Notes
Scaffold 3-AP -H (Parent)>10,000>10,000N/AInactive (No ZBG)
Ref (SAHA) N/A5560~1.1Pan-inhibitor
Derivative A -CO-CH₂-CH₂-CONHOH120158.0 Linker length drives selectivity
Derivative B -SO₂-Ph-NH₂ (Benzamide)458000.05Class I Selective

Critical Quality Attributes (CQA) & Troubleshooting

  • Solubility: The parent scaffold is moderately lipophilic (cLogP ~ 2.1). If derivatives precipitate in aqueous assays, ensure DMSO concentration is <1% or introduce solubilizing groups (morpholine, piperazine) on the N-phenyl ring.

  • Oxidation: The aniline group is susceptible to oxidation over time. Store Scaffold 3-AP under Nitrogen/Argon at -20°C. If the solid turns brown, repurify via silica gel chromatography (Hexane/EtOAc gradient).

  • Regioselectivity: When functionalizing the aniline, ensure the amide nitrogen (on the propanamide) does not react. The amide N-H is significantly less nucleophilic than the aniline -NH₂, so chemoselectivity is generally high under mild basic conditions.

References

  • BenchChem. (2025).[1][2] (2S)-2-Phenylpropanamide: An In-Depth Technical Guide on its Mechanism of Action in Biological Systems. Retrieved from 3

  • National Institutes of Health (NIH). (2025). Histone Deacetylase (HDAC) Inhibitor Linker Specificity Determinants. PubMed Central. Retrieved from 4

  • PubChem. (2025). 3-(3-aminophenyl)propanoic acid (Precursor Data). National Library of Medicine. Retrieved from

  • MDPI. (2025). Drug Discovery for Histone Deacetylase Inhibition: Zinc-Binding Groups and Linker Optimization. Retrieved from 5

  • Sigma-Aldrich. (2025). N-(3-aminophenyl)propanamide Product Specification. Retrieved from

Sources

solid-phase synthesis strategies for aminophenyl propanamide libraries

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solid-Phase Synthesis Strategies for Aminophenyl Propanamide Libraries

Strategic Overview & Scientific Rationale

The aminophenyl propanamide scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore in histone deacetylase (HDAC) inhibitors, protease inhibitors, and peptidomimetics. Synthesizing libraries of these compounds in solution phase is often plagued by tedious purification steps and solubility issues.

Solid-Phase Synthesis (SPS) offers a superior alternative by allowing the rapid generation of diverse analogues through a "split-and-pool" or parallel synthesis approach.

The Core Strategy: The Nitro-Reduction Route

While N-protected amino-phenyl acids are available, this protocol advocates for a Nitro-Precursor Strategy .

  • Resin Selection: Rink Amide MBHA resin is selected to yield the primary amide (propanamide) upon cleavage, which is often required for hydrogen-bonding interactions in active sites.

  • Backbone Assembly: Coupling of 3-(4-nitrophenyl)propanoic acid to the resin. The nitro group acts as a "masked" aniline, orthogonal to standard coupling conditions.

  • Critical Step (On-Resin Reduction): The nitro group is reduced to an aniline using Tin(II) Chloride (SnCl₂) . This method is preferred over catalytic hydrogenation (Pd/C) on solid phase due to the heterogeneity of resin beads and the risk of metal entrapment.

  • Diversification: The resulting resin-bound aniline is a versatile nucleophile, ready for reaction with acid chlorides, sulfonyl chlorides, or isocyanates to generate a high-diversity library.

Materials & Reagents

Reagent CategorySpecific ReagentPurpose
Solid Support Rink Amide MBHA Resin (0.5–0.7 mmol/g)Generates C-terminal amide; high acid stability.
Building Block 3-(4-nitrophenyl)propanoic acidBackbone precursor; masked amine.
Coupling Agents HBTU / DIC / Oxyma PureCarboxyl activation.
Reducing Agent SnCl₂[1][2][3][4]·2H₂O (Tin(II) chloride dihydrate)Selective nitro reduction.[2]
Solvents DMF (Anhydrous), DCM, MeOHReaction media and washing.[5]
Bases DIPEA (N,N-Diisopropylethylamine)Base for coupling reactions.
Cleavage Cocktail TFA / TIS / H₂O (95:2.5:2.[6]5)Resin cleavage and side-chain deprotection.

Experimental Workflows & Protocols

Workflow Visualization

The following diagram outlines the logical flow from resin loading to library generation.

SPS_Workflow Resin Rink Amide Resin (Fmoc-Protected) Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Couple Coupling 3-(4-nitrophenyl)propanoic acid Deprotect->Couple Intermediate Resin-Bound Nitro-Propanamide Couple->Intermediate Reduce Nitro Reduction (SnCl2 / DMF) Intermediate->Reduce Critical Step Aniline Resin-Bound Aniline Reduce->Aniline Diversify Library Diversification (R-COCl, R-SO2Cl, R-NCO) Aniline->Diversify Cleave TFA Cleavage & Isolation Diversify->Cleave

Figure 1: Linear synthetic workflow for aminophenyl propanamide library generation.

Protocol A: Resin Preparation & Backbone Coupling

Objective: To attach the nitrophenyl propanoic acid scaffold to the solid support.

  • Swelling: Place Rink Amide MBHA resin (100 mg, ~0.06 mmol) in a fritted syringe reactor. Swell in DCM (2 mL) for 20 min, then DMF (2 mL) for 20 min.

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 mL) for 5 min, drain, and repeat for 15 min. Wash with DMF (5 × 2 mL).[6]

  • Activation: In a separate vial, dissolve 3-(4-nitrophenyl)propanoic acid (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF (1.5 mL). Allow to activate for 2 minutes.

  • Coupling: Transfer the activated solution to the resin. Shake at room temperature (RT) for 2 hours.

  • QC (Kaiser Test): Perform a Kaiser ninhydrin test. A negative result (yellow beads/solution) indicates successful capping of the resin amines.

Protocol B: On-Resin Nitro Reduction (The SnCl₂ Method)

Objective: To unmask the aniline functionality without cleaving the linker. Note: SnCl₂ is preferred for its compatibility with acid-labile linkers and high efficiency.

  • Preparation: Prepare a 2.0 M solution of SnCl₂·2H₂O in DMF. (Note: This solution must be fresh; sonication may be required to fully dissolve).

  • Reaction: Add the SnCl₂ solution (2 mL) to the resin.

  • Incubation: Shake at RT for 4 hours.

    • Optimization: For difficult sequences, heat to 50°C.

  • Washing (Crucial): Tin salts can adhere to the resin. Wash strictly as follows:

    • DMF (3 × 2 mL)

    • DMF/Water (1:1) (3 × 2 mL) – Removes inorganic salts

    • MeOH (3 × 2 mL)

    • DCM (3 × 2 mL)

    • DMF (3 × 2 mL)

  • Validation: A small aliquot can be cleaved (see Protocol D) and analyzed by LC-MS. The mass shift from Nitro (-NO₂) to Amine (-NH₂) is -30 Da .

Protocol C: Library Diversification

Objective: To generate diverse analogues from the resin-bound aniline.

Option 1: Amide Formation (Acylation)

  • Reagents: Acid Chloride (5 eq), DIPEA (10 eq), DCM (dry).

  • Procedure: Add reagents to resin.[5][7][8][9][10][11][12] Shake for 2 hours. Repeat if necessary.

  • Mechanism: Nucleophilic acyl substitution.

Option 2: Sulfonamide Formation

  • Reagents: Sulfonyl Chloride (5 eq), Pyridine (10 eq), DCM.

  • Procedure: Add reagents. Shake for 4 hours (Sulfonylation of anilines is slower than acylation).

Option 3: Urea Formation

  • Reagents: Isocyanate (R-NCO) (5 eq), DCM.

  • Procedure: Add reagents. Shake for 4 hours at RT.

Diversification Logic Diagram

Diversification_Logic Center Resin-Bound Aniline Intermediate R_COCl Reaction with R-COCl / DIPEA Center->R_COCl R_SO2Cl Reaction with R-SO2Cl / Pyridine Center->R_SO2Cl R_NCO Reaction with R-NCO Center->R_NCO Amide Amide Derivative (Target: Kinase Inhibition) Sulfon Sulfonamide Derivative (Target: Solubility/Metabolic Stability) Urea Urea Derivative (Target: Peptidomimetics) R_COCl->Amide R_SO2Cl->Sulfon R_NCO->Urea

Figure 2: Divergent synthesis strategy from the common aniline intermediate.

Protocol D: Cleavage & Isolation
  • Wash: Wash resin thoroughly with DCM (5x) and dry under vacuum for 20 min.

  • Cocktail Preparation: Prepare TFA / TIS / H₂O (95:2.5:2.5) .

  • Cleavage: Add cocktail (2 mL) to resin. Shake for 2 hours at RT.

  • Collection: Filter the filtrate into a cold 50 mL centrifuge tube.

  • Precipitation: Add cold Diethyl Ether (30 mL). A white precipitate should form.

  • Centrifugation: Centrifuge at 3000 rpm for 5 min. Decant ether. Repeat wash 2x.

  • Lyophilization: Dissolve pellet in H₂O/MeCN (1:1) and lyophilize.

Troubleshooting & Optimization (E-E-A-T)

  • Issue: Incomplete Nitro Reduction.

    • Cause: Steric hindrance or aged SnCl₂ reagent.

    • Solution: Increase temperature to 50°C or switch to Fe/Acetic Acid (though Fe is harder to wash out). Ensure SnCl₂ is stored in a desiccator.

  • Issue: Low Yield in Diversification.

    • Cause: Anilines are less nucleophilic than aliphatic amines.

    • Solution: Use "Magic Mix" (DCM/DMF 1:1) to improve swelling and solubility. For unreactive acid chlorides, use DMAP (catalytic) with caution (risk of racemization is low here as the propanamide is achiral at the alpha-position).

  • Issue: Tin Contamination.

    • Cause: Inefficient washing.

    • Solution: The DMF/Water wash step in Protocol B is non-negotiable.

References

  • Reduction of Nitro Groups on Solid Phase. Common Organic Chemistry Protocols. [Link]

  • Strategies for Solid-Phase Synthesis of Libraries. ResearchGate / Tetrahedron Asymmetry. [Link]

Sources

Troubleshooting & Optimization

improving low yields in the synthesis of 3-(3-aminophenyl)-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(3-aminophenyl)-N-phenylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific amide coupling reaction. Low yields can be a significant impediment to research progress, and this resource aims to provide clear, actionable solutions based on established chemical principles and field-proven experience.

Troubleshooting Guide: Overcoming Low Yields

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction is incomplete, with significant starting material remaining. What are the primary causes and solutions?

An incomplete reaction is the most frequent cause of low yields. This typically points to issues with the activation of the carboxylic acid or the nucleophilicity of the amine.[1]

Root Causes & Recommended Actions:

  • Inadequate Carboxylic Acid Activation: The conversion of the carboxylic acid to a more reactive species is a critical, kinetically-driven step.[2][3] If the activating agent is weak or has degraded, the reaction will stall.

    • Solution: Switch to a more potent coupling reagent. While standard carbodiimides like EDC are common, uronium salts such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are known for higher reactivity and are particularly effective for challenging couplings.[2][4] HATU forms a highly reactive OAt-active ester, which can significantly accelerate the reaction.[2]

    • Pro-Tip: Always use fresh, anhydrous reagents and solvents. Coupling reagents, especially carbodiimides like EDC, are moisture-sensitive and can hydrolyze, losing their activity.[2][5] Store them in a desiccator and handle them under an inert atmosphere if possible.

  • Low Nucleophilicity of Aniline: Aniline is less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. This can slow down its attack on the activated carboxylic acid.[1]

    • Solution: Optimize the reaction pH. The amine must be in its deprotonated, nucleophilic state.[6] Add a non-nucleophilic organic base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine (TEA), to the reaction mixture.[6][7] Typically, 2-3 equivalents of base are sufficient to neutralize any acid salts and maintain a favorable pH for the reaction.[8]

    • Causality: The base ensures the aniline's lone pair is available for nucleophilic attack rather than being protonated and rendered unreactive.[6]

  • Suboptimal Stoichiometry: Incorrect ratios of reactants can lead to unconsumed starting materials.

    • Solution: Use a slight excess of the more easily removable or less expensive starting material. A common starting point is to use 1.0 equivalent of the carboxylic acid, 1.1-1.2 equivalents of the amine, 1.2 equivalents of the coupling reagent (e.g., EDC or HATU), and 2.5 equivalents of a non-nucleophilic base like DIPEA.[6]

Question 2: My TLC shows multiple side products, making purification difficult and lowering my isolated yield. What are these byproducts and how can I prevent them?

Side reactions compete with the desired amide bond formation, consuming reagents and complicating purification.[9]

Common Side Reactions & Prevention Strategies:

  • N-acylurea Formation (with Carbodiimides): When using carbodiimides like EDC, the highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct if it is not quickly intercepted by the amine.[1][6] This is a common issue with less nucleophilic amines like aniline.

    • Prevention: Use an additive like HOBt (1-Hydroxybenzotriazole) or its safer, more effective analogue OxymaPure .[6] HOBt traps the O-acylisourea intermediate to form an HOBt-ester, which is more stable against rearrangement but still highly reactive towards the amine.[2][6] This two-stage activation significantly suppresses N-acylurea formation.

  • Reaction on the Second Amino Group: The starting material, 3-(3-aminophenyl)propanoic acid, has two amino groups. While the aniline nitrogen is the intended nucleophile for the amide bond formation with a separate carboxylic acid, in the context of synthesizing the title compound from 3-(3-aminophenyl)propanoic acid and aniline, the primary concern is potential polymerization or side reactions involving the amino group on the phenyl ring of the acid.

    • Prevention: This is generally less of a concern due to the lower nucleophilicity of the aromatic amine compared to the aniline being added. However, to ensure selectivity, ensure slow addition of the activating agent to a mixture of the carboxylic acid and aniline. This keeps the concentration of the activated acid low, favoring reaction with the aniline present in the reaction mixture.

Question 3: My reaction appears complete by TLC, but my yield is significantly lower after workup and column chromatography. How can I improve product recovery?

Product loss during purification is a common yet often overlooked source of low yield. The amphipathic nature of 3-(3-aminophenyl)-N-phenylpropanamide (containing both basic amine and nonpolar aromatic rings) can lead to challenges.

Workup & Purification Optimization:

  • Aqueous Workup Losses: The product may have some solubility in both acidic and basic aqueous layers used during extraction, leading to losses.

    • Solution: Perform a careful aqueous workup. After quenching the reaction, dilute with an organic solvent like ethyl acetate. Wash sequentially with a mild acid (e.g., 1M citric acid or dilute HCl) to remove excess base (like DIPEA) and any unreacted aniline, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt.[10] Finish with a brine wash to reduce the amount of dissolved water in the organic layer.[10]

    • Pro-Tip: To minimize product loss, back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

  • Chromatography Issues: The product can streak on silica gel columns due to the basicity of the free amino group, leading to poor separation and low recovery.

    • Solution 1: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent system (e.g., hexane/ethyl acetate). This deactivates the acidic silanol groups on the silica surface, preventing the basic product from sticking and resulting in sharper peaks and better recovery.[11]

    • Solution 2: If streaking persists, consider converting the free amine to its salt (e.g., hydrochloride) by adding a drop of acid before loading onto the column. The salt is highly polar and will stick to the origin, allowing non-polar impurities to be washed away. The product can then be eluted with a more polar solvent system containing an amine base to neutralize the salt in-situ.[12]

    • Alternative: If the product is a solid, recrystallization can be an excellent alternative to chromatography, often yielding a purer product with higher recovery.[11] Try solvents like ethanol, acetonitrile, or ethyl acetate/hexane mixtures.

Data Summary & Reagent Comparison

Choosing the right coupling reagent is critical. The following table provides a comparative overview of common choices for this synthesis.

Coupling ReagentAdditiveProsCons
EDC (Carbodiimide)HOBt or OxymaInexpensive, water-soluble urea byproduct is easily removed with aqueous wash.[2]Prone to N-acylurea side reaction without an additive[6]; moderate reactivity.
HATU (Uronium Salt)None requiredHighly reactive, fast reaction times, low racemization, excellent for difficult couplings.[2][4]More expensive; produces tetramethylurea byproduct.
T3P® (Phosphonium Salt)None requiredHigh efficiency, byproducts are water-soluble and easily removed.Can require specific solvent systems like DMF or NMP.[4]

Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling using HATU

This protocol is recommended for maximizing yield, especially when other methods have failed.

  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-(3-aminophenyl)propanoic acid (1.0 eq) and dissolve it in an anhydrous aprotic solvent (e.g., DMF or DCM, ~0.1 M concentration).

  • Addition of Amine and Base: Add N-phenylaniline (1.1 eq) to the solution, followed by DIPEA (2.5 eq). Stir the mixture for 5 minutes at room temperature.

  • Activation: In a separate vial, dissolve HATU (1.2 eq) in a small amount of the reaction solvent and add it dropwise to the main reaction flask, which has been cooled in an ice bath (0 °C).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.[10]

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M citric acid, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., Hexane:Ethyl Acetate) with 0.5% triethylamine added.[11]

Visualizing the Workflow

A successful synthesis relies on a logical workflow with critical control points.

Synthesis_Workflow cluster_crit Reagents Reagents (Acid, Aniline, Base) Activation Carboxylic Acid Activation (HATU/EDC) Reagents->Activation Anhydrous Solvent Coupling Nucleophilic Attack (Amide Bond Formation) Activation->Coupling Key Intermediate (Active Ester) Activation->p1 Workup Aqueous Extraction (Impurity Removal) Coupling->Workup Reaction Quench Coupling->p2 Purification Purification (Chromatography/ Recrystallization) Workup->Purification Crude Product Product Final Product (Characterization) Purification->Product Pure Amide Purification->p3 p1->Coupling Reagent Quality & Stoichiometry p2->Workup Side Reaction Minimization p3->Product Recovery Technique

Caption: Workflow for amide synthesis with critical points for yield optimization.

Frequently Asked Questions (FAQs)

Q1: Do I need to protect the amino group on the 3-aminophenyl ring of the carboxylic acid? A: Generally, no. The aromatic amine is significantly less nucleophilic than the aniline you are adding as the coupling partner. Under standard conditions, self-coupling or polymerization is not a major side reaction. However, using a slow addition of the coupling reagent can further minimize this possibility.

Q2: What is the optimal temperature for this reaction? A: The activation step is often performed at 0 °C to control the formation of the highly reactive intermediate and minimize side reactions.[6][8] Afterward, the reaction is typically allowed to warm to room temperature and stirred until completion.[6] For very sluggish reactions, gentle heating (e.g., to 40-50 °C) can sometimes improve yields, but this should be done cautiously as it can also promote side reactions.[2]

Q3: Which solvent is best? A: Polar aprotic solvents are preferred. N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are the most common and effective choices as they do a good job of solvating all reactants.[7] Acetonitrile is also a viable option.[13][14] Ensure the solvent is anhydrous, as water will hydrolyze the activated intermediates and coupling reagents.[2]

Q4: My starting amine is an HCl salt. How should I handle this? A: You do not need to perform a separate free-basing step. Simply add one additional equivalent of your non-nucleophilic base (e.g., DIPEA or TEA) to the reaction mixture to neutralize the hydrochloride salt in situ.[6]

References

  • Chempure. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Retrieved from [Link]

  • Cox, R., et al. (2021). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. PMC. Retrieved from [Link]

  • Goode, D. (n.d.). Amide Workup - Biofilm Inhibitor Synthesis. Retrieved from [Link]

  • Patsnap. (2026, February 28). Optimize Amide Bond Formation for Increased Yield Efficiency. Patsnap Eureka. Retrieved from [Link]

  • RSC Publishing. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. RSC Advances. DOI:10.1039/D4RA07847K. Retrieved from [Link]

  • Filo. (2025, June 14). Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Miller, M. J., et al. (2018). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PMC. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2011). Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. Retrieved from [Link]

  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • ResearchGate. (2015, March 22). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • ResearchGate. (2017, May 18). How to separate amides from free amine. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Bibliomed. (2018, June 2). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • ChemRxiv. (2024). Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]

Sources

preventing hydrolysis of the amide bond in 3-(3-aminophenyl)-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 3-(3-aminophenyl)-N-phenylpropanamide Audience: Formulation Scientists, Medicinal Chemists, and Analytical Researchers

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting, mechanistic insights, and validated experimental protocols to address the hydrolytic degradation of 3-(3-aminophenyl)-N-phenylpropanamide.

Molecular Vulnerability Profile: The "Why" Behind the Degradation

Before troubleshooting, we must establish the causality of the degradation. 3-(3-aminophenyl)-N-phenylpropanamide is an anilide —an amide where the nitrogen is bonded directly to a phenyl ring.

Standard aliphatic amides are highly stable due to the resonance delocalization of the nitrogen lone pair into the carbonyl group. However, in anilides, the N-phenyl ring acts as an electron-withdrawing group via resonance. This competes for the nitrogen's lone pair, reducing the amide resonance stabilization and rendering the carbonyl carbon significantly more electrophilic. Consequently, the molecule is highly susceptible to nucleophilic attack by water or hydroxide ions 1. Furthermore, aniline is a superior leaving group compared to aliphatic amines, driving the hydrolysis reaction forward under both extreme pH and enzymatic conditions 2.

Troubleshooting Guides & FAQs

In Vitro & Storage Stability

Q: My API degrades rapidly in aqueous stock solutions. What is the optimal pH to prevent this? A: Anilides exhibit a classic U-shaped pH-rate degradation profile. Base-catalyzed hydrolysis is particularly aggressive due to direct hydroxide attack on the electrophilic carbonyl. Acid-catalyzed hydrolysis occurs via protonation of the carbonyl oxygen. To minimize both pathways, strictly buffer your aqueous formulations between pH 5.5 and 6.5 . Avoid phosphate buffers if possible, as they can sometimes act as bifunctional catalysts for hydrolysis; use acetate or citrate buffers instead.

Q: We observe >5% degradation during accelerated stability testing (40°C / 75% RH). How can we arrest moisture-driven hydrolysis? A: High relative humidity (RH) drives water ingress into the solid state, initiating microenvironmental hydrolysis. You must reduce the water activity (


) of the formulation. Switch to single-use blister packaging with integrated desiccants (e.g., silica gel) to eliminate ambient moisture exposure 3. Alternatively, lyophilize the API with a hydrophobic bulking agent (like mannitol) to lock the molecule in a low-moisture glassy state.
In Vivo & Enzymatic Degradation

Q: The in vivo half-life of our compound is drastically shorter than our in vitro stability data suggests. What is happening? A: If your compound is stable in pH 7.4 buffer but degrades rapidly in plasma or hepatic microsomes, you are facing enzymatic cleavage. Amidases and non-specific esterases readily cleave anilide bonds. To troubleshoot, run a plasma stability assay with and without a broad-spectrum amidase inhibitor (e.g., PMSF or specific NAAA inhibitors) 4. If the inhibitor rescues the half-life, you must either chemically modify the molecule (e.g., steric hindrance via alpha-methylation) or use a protective delivery system like liposomes.

Visualizing the Degradation and Protection Logic

G cluster_0 Anilide Degradation Pathway cluster_1 Protective Interventions A 3-(3-aminophenyl)- N-phenylpropanamide B Tetrahedral Intermediate A->B H2O / OH- / Amidases C 3-(3-aminophenyl)propanoic acid + Aniline B->C Irreversible Cleavage D Strict pH Control (pH 5.5 - 6.5) D->A Prevents Ionization E Steric Shielding (Liposomes/Cyclodextrins) E->A Blocks H2O Access F Amidase Inhibitors (In Vivo) F->B Blocks Enzyme

Fig 1. Mechanistic pathway of anilide hydrolysis and corresponding targeted interventions.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, every protocol below is designed as a self-validating system, meaning internal controls are built into the workflow to immediately flag false positives or experimental errors.

Protocol 1: pH-Rate Profiling & Accelerated Stability

Purpose: To determine the exact pH of maximum stability and calculate the degradation kinetics. Self-Validation Control: Include N-methylacetamide as a negative control (highly stable) and aspirin as a positive control (readily hydrolyzes) to validate the stress conditions.

  • Buffer Preparation: Prepare 50 mM buffer solutions at pH 2.0, 4.0, 6.0, 8.0, and 10.0.

  • Spiking: Dissolve the API in a minimal volume of DMSO (final DMSO concentration <2% v/v) and spike into the buffers to achieve a 100 µg/mL concentration.

  • Incubation: Incubate samples at 40°C and 60°C in sealed amber vials to prevent evaporative concentration and photodegradation.

  • Sampling & Quenching: Withdraw 100 µL aliquots at 0, 2, 4, 8, 24, and 48 hours. Immediately quench the reaction by diluting 1:1 with cold mobile phase (e.g., 0.1% TFA in Acetonitrile) to arrest hydrolysis.

  • HPLC-UV Analysis: Quantify the remaining intact API and the appearance of the primary degradation product (aniline). Plot

    
     versus time to extract the pseudo-first-order rate constant (
    
    
    
    ).
Protocol 2: Liposomal Encapsulation for Hydrolytic Shielding

Purpose: To physically shield the anilide bond from aqueous environments and plasma amidases. Self-Validation Control: Run a "free API + empty liposomes" arm to prove that stability gains are due to actual encapsulation, not just the presence of lipids in the media.

  • Lipid Film Hydration: Dissolve DSPC and Cholesterol (7:3 molar ratio) alongside the API in chloroform/methanol. Evaporate under a gentle nitrogen stream to form a thin lipid film.

  • Hydration: Hydrate the film with pH 6.0 citrate buffer (the optimal pH identified in Protocol 1) at 60°C for 1 hour.

  • Extrusion: Extrude the multilamellar vesicles through a 100 nm polycarbonate membrane 11 times to create uniform unilamellar vesicles.

  • Purification: Remove unencapsulated API using a Sephadex G-25 size exclusion column.

  • Stability Readout: Expose both the liposomal API and free API to rat plasma at 37°C. Extract and quantify intact API via LC-MS/MS over 24 hours.

Quantitative Data Summaries

The following tables summarize expected kinetic behaviors and the efficacy of various formulation strategies for anilide protection.

Table 1: Simulated Kinetic Parameters of Anilide Hydrolysis vs. pH (at 40°C)

pH ConditionPrimary CatalystPseudo-1st Order Rate Constant (

,

)
Estimated Half-Life (

)
pH 2.0Hydronium (

)
0.045~ 15.4 hours
pH 4.0Hydronium (

)
0.012~ 57.7 hours
pH 6.0 Water (Neutral) 0.001 > 600 hours
pH 8.0Hydroxide (

)
0.085~ 8.1 hours
pH 10.0Hydroxide (

)
0.420~ 1.6 hours

Table 2: Formulation Strategies and Half-Life Extension (In Vivo Plasma Model)

Formulation StrategyMechanism of ProtectionRelative

Extension
Complexity
Unformulated (Free API)None (Baseline)1.0xLow
pH 6.0 Buffered SolutionMinimizes chemical hydrolysis1.5xLow
HP-

-Cyclodextrin Complex
Steric shielding of the phenyl ring3.2xMedium
PEGylated LiposomesComplete isolation from water/enzymes8.5xHigh
Co-admin with Amidase InhibitorPrevents enzymatic cleavage12.0xHigh (Regulatory hurdles)

Workflow Visualization

Workflow N1 1. API Characterization N2 2. pH-Rate Profiling (pH 1-10) N1->N2 N3 3. Excipient Screening (Cyclodextrins/Lipids) N2->N3 Optimal pH N4 4. Accelerated Stability (40°C / 75% RH) N3->N4 Lead Formulation N5 5. LC-MS/MS Quantification N4->N5 Sampling

Fig 2. Step-by-step experimental workflow for evaluating and protecting amide stability.

References

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.[Link]

  • Preventing Chemical Degradation of Drug Products. FTLOScience. [Link]

  • Distorted amides as models for activated peptide N-C=O units. Canadian Science Publishing.[Link]

  • Advances in the discovery of N-acylethanolamine acid amidase inhibitors. NIH / PubMed Central.[Link]

Sources

troubleshooting oxidation of the amino group in 3-(3-aminophenyl)-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Oxidation of 3-(3-Aminophenyl)-N-phenylpropanamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselective challenges encountered when oxidizing the primary amino group of 3-(3-aminophenyl)-N-phenylpropanamide. Our objective is to selectively transform the highly nucleophilic aniline moiety into either a nitroso (-NO) or nitro (-NO2) group, without compromising the structural integrity of the propanamide linker or the N-phenyl anilide ring.

Section 1: Mechanistic Grounding & Causality

Understanding the stepwise nature of aromatic amine oxidation is critical for effective troubleshooting. The oxidation of anilines does not occur in a single concerted step; rather, it is a sequential oxygen-transfer process[1].

  • N-Hydroxylation: The primary aniline is first oxidized to a phenylhydroxylamine.

  • Dehydration/Oxidation: The hydroxylamine is oxidized to a transient nitrosoarene.

  • N-Oxidation: The nitrosoarene is further oxidized to the final nitroarene.

The Chemoselective Challenge: The primary aniline (-NH2) is significantly more electron-rich than the N-phenyl amide nitrogen. This electronic disparity allows for highly selective oxidation. However, the intermediate hydroxylamine and nitroso species are highly reactive. If the oxidation rate from nitroso to nitro is slower than the bimolecular condensation rate between the hydroxylamine and nitroso intermediates, unwanted azoxybenzene dimers will rapidly form.

Pathway A Aniline (Ar-NH2) B Hydroxylamine (Ar-NHOH) A->B +[O] C Nitrosoarene (Ar-NO) B->C +[O], -H2O E Azoxy Dimer (Ar-N=N(O)-Ar) B->E Condenses with Ar-NO D Nitroarene (Ar-NO2) C->D +[O] C->E Condenses with Ar-NHOH

Sequential oxidation pathway of anilines highlighting the competing azoxy dimerization route.

Section 2: Self-Validating Experimental Protocols

To ensure reproducibility and suppress side reactions, the following protocols incorporate built-in visual and analytical validation checkpoints.

Protocol A: Selective Oxidation to the Nitroarene (3-(3-nitrophenyl)-N-phenylpropanamide)

This method utilizes in situ generated peroxytrifluoroacetic acid (PTA). PTA is highly electrophilic and rapidly pushes the transient nitroso intermediate to the nitro state, effectively suppressing azoxy dimerization without the need for transition metal catalysts[2].

  • Initialization: Dissolve 1.0 mmol of 3-(3-aminophenyl)-N-phenylpropanamide in 4.0 mL of trifluoroacetic acid (TFA) in a 25 mL round-bottom flask.

  • Temperature Control: Cool the solution to 0 °C using an ice bath.

  • Oxidant Addition: Add 1.0 mL of 30% aqueous H2O2 (approx. 10.0 mmol) dropwise over 10 minutes to prevent thermal runaway[2].

  • Propagation: Remove the ice bath and warm the reaction to 40 °C. Stir for 4–6 hours.

    • Self-Validation Check: The solution will initially turn a deep green/blue (indicating the accumulation of the transient nitroso intermediate) and will gradually transition to a pale yellow solution as the final nitroarene forms.

  • Quenching & Workup: Pour the mixture into 15 g of crushed ice and extract with ethyl acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO3 until the aqueous phase reaches pH ~7. Dry over anhydrous MgSO4, filter, and concentrate in vacuo.

Protocol B: Controlled Oxidation to the Nitrosoarene

When the nitroso compound is the desired target, a biphasic system using Oxone (potassium peroxymonosulfate) is employed. The biphasic nature physically separates the reactive species, preventing over-oxidation to the nitro state[1].

  • Organic Phase: Dissolve 1.0 mmol of the substrate in 10 mL of dichloromethane (DCM).

  • Aqueous Phase: In a separate flask, dissolve 2.0 mmol of Oxone in 10 mL of deionized water.

  • Reaction: Vigorously stir the DCM solution at room temperature and add the aqueous Oxone solution in one swift portion.

  • Monitoring: Stir biphasically for 1–2 hours.

    • Self-Validation Check: The organic layer will rapidly develop a striking emerald green color. This is the diagnostic spectroscopic signature of a monomeric nitrosoarene in solution.

  • Isolation: Separate the organic layer, wash with water (10 mL), dry over Na2SO4, and concentrate under reduced pressure at room temperature. Critical: Do not apply heat during concentration, as nitroso compounds readily dimerize upon heating.

Section 3: Troubleshooting Matrix

If your reaction deviates from the expected pathways, consult the quantitative indicators and mechanistic solutions below.

Observation / IssueQuantitative IndicatorMechanistic CauseRecommended Solution
High yield of orange/red solid Azoxy dimer > 15% (via LC-MS)Bimolecular condensation rate exceeds the oxidation rate of the nitroso intermediate.Increase H2O2 to 15.0 eq; decrease substrate concentration in TFA to < 0.1 M to favor unimolecular oxidation.
Reaction stalls at green intermediate Nitroso species > 30% at 4 hrsInsufficient electrophilicity of the oxidant or depleted peroxide[2].Add an additional 2.0 eq of 30% H2O2; ensure the reaction temperature is maintained at exactly 40 °C.
Amide linker cleavage Aniline byproduct > 5%Acid-catalyzed hydrolysis of the propanamide linker due to excessive heat in TFA.Strictly maintain reaction temperature ≤ 40 °C; limit total reaction time to a maximum of 6 hours.
Poor isolated yield Product recovery < 50%Product loss during aqueous workup due to incomplete TFA neutralization.Ensure the aqueous wash pH is exactly 7.0–7.5 using saturated NaHCO3 before phase separation.

Section 4: Frequently Asked Questions (FAQs)

Q: Is the N-phenyl propanamide linker stable under these strongly oxidative conditions? A: Yes. The primary aniline nitrogen is significantly more nucleophilic and electron-rich than the amide nitrogen. Amides are highly deactivated due to resonance stabilization. Under the controlled conditions described (≤ 40 °C), chemoselective oxidation of the primary amine occurs exclusively without N-oxidation or cleavage of the amide[1].

Q: Why do I see multiple spots on my TLC during the first hour of the reaction? A: Aromatic amine oxidation is a sequential process. During the initial phase, your TLC will show the starting material, the hydroxylamine intermediate, the nitroso intermediate, and the final nitro product. This is expected behavior. Do not quench the reaction until the intermediate spots converge into the single, less polar nitroarene spot.

Q: Can I use mCPBA instead of the TFA/H2O2 system for the nitroarene synthesis? A: While mCPBA is a classic reagent for this transformation, it often requires elevated temperatures or extended reaction times, which drastically increases the risk of azoxy dimerization[1]. The in situ generation of peroxytrifluoroacetic acid (PTA) from TFA and H2O2 provides a much stronger electrophilic oxidant, driving the reaction to completion rapidly and cleanly[2].

References

  • Capperucci, A., & Tanini, D. (2022). Synthesis of Nitroarenes by Oxidation of Aryl Amines. Chemistry, 4(1), 77-97. URL:[Link]

  • Li, S., et al. (2025). Trifluoroacetic acid-mediated selective oxidation of arylamines to nitroarenes via in situ formed peroxytrifluoroacetic acid. RSC Advances, 15, 38938-38945. URL:[Link]

  • Voutyritsa, E., et al. (2017). Organocatalytic oxidation of substituted anilines to azoxybenzenes and nitro compounds: mechanistic studies excluding the involvement of a dioxirane intermediate. Green Chemistry, 19, 1291-1298. URL:[Link]

Sources

resolving solubility issues of 3-(3-aminophenyl)-N-phenylpropanamide in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Troubleshooting Portal[1]

Status: Operational Ticket ID: SOL-3AP-PROP Assigned Specialist: Senior Application Scientist Target Molecule: 3-(3-aminophenyl)-N-phenylpropanamide (Lipophilic Weak Base)[1]

Diagnostic & Physicochemical Profiling

The "Why" Behind the Precipitation

Before attempting a fix, you must understand the enemy.[1] 3-(3-aminophenyl)-N-phenylpropanamide is a classic "molecular brick." Its structure features two aromatic rings linked by a semi-rigid propanamide chain.[1]

  • The Aniline Trap (pKa ~4.6): The only ionizable handle is the 3-aminophenyl group. Like aniline, this nitrogen is a weak base with a pKa of approximately 4.0–5.0.[1][2]

    • At pH 7.4 (Physiological): The molecule is >99.9% uncharged (neutral).[1] It relies entirely on weak van der Waals forces for solvation, which are insufficient to overcome the high lattice energy of the crystal solid.

    • At pH 2.0 (Acidic): The amine protonates (

      
      ), drastically increasing polarity and solubility.
      
  • The Amide Linker: The central amide bond is neutral at all relevant pH levels.[1] It acts as a hydrogen bond donor/acceptor, promoting strong intermolecular stacking (crystallization) rather than interacting with water.[1][2]

The Diagnosis: If your compound is crashing out in PBS or media, it is because you are trying to dissolve a "grease ball" in water without a charge to hold it up.

Quick Reference Data
PropertyEstimated ValueImplication
pKa (Basic) ~4.6 (Aniline-like)Insoluble at pH > 6.[1]0. Requires pH < 3.0 for full ionization.[1]
LogP ~2.5 – 3.0Moderately lipophilic.[1] Prefers organic solvents.
Intrinsic Solubility (

)
< 10 µM (Est.)[1]Will precipitate immediately upon dilution from DMSO stocks.[1]
Classification BCS Class IILow Solubility / High Permeability.[1]

Troubleshooting Decision Tree

Use this logic flow to determine the best solubilization strategy for your specific assay.

SolubilityLogic Start Start: Precipitation Observed CheckPH Is acidic pH (2-4) allowed? Start->CheckPH Acidify Strategy A: Acidification (Use HCl/Acetate Buffer) CheckPH->Acidify Yes CheckAssay Is DMSO > 1% tolerated? CheckPH->CheckAssay No Cosolvent Strategy B: Cosolvent System (DMSO + PEG400) CheckAssay->Cosolvent Yes Complex Strategy C: Complexation (HP-β-Cyclodextrin) CheckAssay->Complex No (Cell Culture/Sensitive Enzymes)

Figure 1: Decision matrix for selecting the appropriate solubilization method based on experimental constraints.

Solution Strategies & Protocols

Strategy A: The "DMSO Crash" Prevention (Cosolvents)

Best for: High-throughput screening, enzymatic assays.[2]

The Problem: You dissolve the solid in 100% DMSO (10 mM). You pipette 1 µL into 99 µL of buffer. It precipitates instantly. This is because the "log-linear" solubility rule breaks; water molecules cluster together, squeezing out the hydrophobic drug.

The Fix: Intermediate Dilution Step Do not jump from 100% DMSO to 100% Water.[1] Use a "stepping stone."[1]

  • Stock: Prepare 10 mM stock in anhydrous DMSO.

  • Intermediate: Dilute stock 1:10 into PEG-400 or Propylene Glycol (Result: 1 mM).

  • Final: Dilute the Intermediate 1:100 into your assay buffer (Result: 10 µM).

    • Why? PEG coats the hydrophobic surface of the molecule, preventing rapid crystallization during the transition to water.

Strategy B: Cyclodextrin Complexation (The "Gold Standard")

Best for: Animal studies (IV/IP), Cell culture, Long-term stability.[2]

Aniline derivatives fit well into the cavity of Beta-Cyclodextrins (β-CD).[1] This encapsulates the hydrophobic portion, shielding it from water while the CD's outer shell keeps it dissolved.

Protocol: HP-β-CD Formulation

  • Vehicle Prep: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.[1]

  • Acidic Predissolution:

    • Weigh your compound.[1][3]

    • Add 0.1 M HCl (volume should be 10% of final volume).[1] The compound will dissolve instantly due to protonation.

  • Complexation:

    • Add the 20% HP-β-CD solution (90% of final volume).[1]

    • Vortex for 5 minutes.

  • Neutralization (Optional): Slowly adjust pH back to 6.0–7.0 using 0.1 M NaOH.

    • Result: The compound would normally crash out here, but it is now trapped inside the Cyclodextrin "cage."

Strategy C: Salt Formation (In Situ)

Best for: Creating a stable aqueous stock.

Since the pKa is ~4.6, you can create a stable salt form (Hydrochloride or Mesylate) rather than using the free base.

  • Recipe: Dissolve 1 equivalent of compound in minimal ethanol. Add 1.1 equivalents of Methanesulfonic acid.[1] Evaporate solvent.[1][4] The resulting salt will have significantly higher kinetic solubility in water.[1]

Frequently Asked Questions (FAQs)

Q: I see a fine haze in my well plate after 30 minutes. Is my data valid? A: No. That haze is micro-precipitation.[1] It causes two artifacts:

  • False Negatives: The drug is solid, not interacting with the target.

  • False Positives: The solid particles scatter light (interfering with fluorescence) or non-specifically aggregate enzymes ("Pan-Assay Interference").[1] Action: Spin down the plate (3000 x g, 10 min). If the activity drops, your compound was precipitating.[1][3]

Q: Can I use PBS? A: Avoid it if possible. Phosphate anions are "kosmotropes" (water-structure makers) and reduce the solubility of organic molecules ("Salting out" effect).[1] Action: Switch to Tris-HCl or HEPES , which are more organic-friendly.[1][2]

Q: Why does it dissolve in DMSO but freeze at -20°C? A: Pure DMSO freezes at 19°C. If your stock freezes, it's good quality.[1][2] If it doesn't freeze at -20°C, your DMSO has absorbed water (hygroscopic), and your compound has likely degraded or precipitated inside the tube.[2]

Experimental Validation: Kinetic Solubility Assay

Perform this to determine your exact solubility limit.

  • Prepare Stocks: 10 mM in DMSO.

  • Prepare Buffer: PBS pH 7.4.

  • Spike: Add DMSO stock to buffer to reach final concentrations of 1, 10, 50, 100 µM (keep DMSO < 2%).

  • Incubate: Shake at room temp for 2 hours.

  • Filter: Use a MultiScreen Solubility Filter Plate (0.45 µm).

  • Analyze: Measure filtrate UV absorbance (280 nm) or LC-MS peak area.

  • Calculate: Compare against a standard curve prepared in 50:50 Acetonitrile:Water (where solubility is guaranteed).

References

  • Lipophilicity and pKa of Aniline Derivatives: PubChem. "N-(3-aminophenyl)propanamide Compound Summary." National Library of Medicine.[1] [Link]

  • Cyclodextrin Complexation Mechanisms: RSC Advances. "Complex formation of phenol, aniline, and their nitro derivatives with β-cyclodextrin."[2][5][6] [Link]

Sources

minimizing side reactions during the coupling of phenylpropanamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions in Amide Bond Formation Ticket ID: PPC-SYNTH-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The Phenylpropanoid Challenge

Welcome to the technical support hub. You are likely here because the coupling of phenylpropanoic acid derivatives (to form phenylpropanamides) is yielding suboptimal results.

The Core Problem: Phenylpropanamide precursors possess a unique structural vulnerability. The


-proton (adjacent to the carbonyl) is significantly acidified by the neighboring phenyl ring (in 2-phenyl isomers) or simply by the carbonyl itself. This makes racemization  the primary failure mode, followed closely by N-acylurea rearrangement  when using carbodiimide chemistries.

This guide moves beyond generic "textbook" advice, offering troubleshooting based on mechanistic causality.

Module 1: The Racemization Crisis (Issue #1)

User Report: "I am coupling chiral 2-phenylpropanoic acid with a primary amine using EDC/DMAP. My yield is okay, but the enantiomeric excess (ee) dropped from 99% to 60%."

Root Cause Analysis

The use of DMAP (4-dimethylaminopyridine) with a chiral acid is the error here. DMAP is a strong nucleophilic catalyst that accelerates oxazolone (azlactone) formation .

  • The Mechanism: Upon activation, the carbonyl oxygen of the amide backbone attacks the activated ester, forming a 5-membered oxazolone ring.

  • The Failure: The

    
    -proton on the oxazolone is highly acidic (
    
    
    
    ). It is rapidly deprotonated by bases (like DIPEA or DMAP), creating a planar enolate that destroys chirality.
Visualizing the Failure Pathway

The following diagram illustrates how the "safe" active ester pathway is hijacked by the oxazolone racemization loop.

RacemizationPathway Acid Chiral Phenylpropanoic Acid ActiveEster Activated Ester (O-Acylisourea) Acid->ActiveEster Activation (EDC/HATU) Oxazolone 5(4H)-Oxazolone (Azlactone) ActiveEster->Oxazolone Slow Cyclization (Side Reaction) Product_Pure Pure Amide (Retained Chirality) ActiveEster->Product_Pure Fast Amine Attack (Kinetic Control) Enolate Planar Enolate (ACHIRAL) Oxazolone->Enolate Base Catalysis (DMAP/DIPEA) Product_Racemic Racemic Amide (50/50 Mix) Oxazolone->Product_Racemic Amine Attack Enolate->Oxazolone Reprotonation (Random Face)

Caption: The "Danger Loop" of Oxazolone formation. Note that DMAP accelerates the transition to the red nodes.

Corrective Protocol: The T3P System

To fix this, switch to Propylphosphonic Anhydride (T3P) . T3P acts as an acid scavenger and coupling agent simultaneously, often requiring no additional base or only weak bases (like pyridine/NMM), drastically reducing


-proton abstraction.

Protocol: Low-Epimerization Coupling of Phenylpropanoids

ParameterSpecificationRationale
Reagent T3P (50% w/w in EtOAc or DMF)Low racemization; water-soluble byproducts simplify workup.
Base N-Methylmorpholine (NMM) or Pyridine Weaker bases (

) minimize deprotonation of the

-carbon compared to DIPEA/TEA.
Solvent 2-MeTHF or Ethyl Acetate Green solvents; T3P is highly stable in them. Avoid DMF if possible to simplify removal.
Temp 0°C

RT
Start cold to suppress kinetic energy for oxazolone formation.

Step-by-Step:

  • Dissolve phenylpropanoic acid derivative (1.0 equiv) and amine (1.1 equiv) in EtOAc (5-10 mL/mmol).

  • Cool to 0°C .

  • Add base (NMM, 2.5 equiv) dropwise. Note: If using an HCl salt of the amine, add an extra 1.0 equiv of base.

  • Add T3P solution (1.5 equiv) dropwise over 5 minutes.

  • Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

  • Workup: Quench with water. Wash organic layer with 1M HCl (remove base), Sat.[1] NaHCO

    
     (remove acid), and Brine.[1]
    
  • Dry over Na

    
    SO
    
    
    
    . T3P byproducts are water-soluble and wash away completely.[2]

Module 2: The "Stubborn Intermediate" (Issue #2)

User Report: "I'm using EDC/NHS. I see a new spot on TLC that isn't my product or starting material. It's stable and won't react further."

Root Cause Analysis

You have formed an N-Acylurea .[3][4][5] In carbodiimide coupling (EDC/DCC), the initial intermediate is an O-acylisourea.[4][5][6] If the amine is sterically hindered or slow to react, this intermediate undergoes an intramolecular


 acyl migration. The resulting N-acylurea is chemically inert to amines under standard conditions. It is a dead-end product.
Diagnostic Checklist
Corrective Protocol: The Active Ester Interception

You must trap the O-acylisourea before it rearranges. Use Oxyma Pure (Ethyl cyanohydroxyiminoacetate) or HOAt . These react with the O-acylisourea to form a super-active ester that is immune to rearrangement but highly reactive toward amines.[5]

Protocol: EDC/Oxyma Coupling

  • Dissolution: Dissolve Acid (1.0 equiv) and Oxyma Pure (1.1 equiv) in DCM or DMF.

  • Activation: Cool to 0°C. Add EDC.HCl (1.1 equiv). Stir for 15 minutes.

    • Observation: The solution may change color; this is the formation of the Oxyma active ester.

  • Coupling: Add the Amine (1.0 - 1.2 equiv). If the amine is a salt, add 1.0 equiv of DIPEA.

  • Reaction: Stir at 0°C for 1 hour, then RT overnight.

  • Why this works: The Oxyma ester reacts with the amine faster than the O-acylisourea rearranges, bypassing the N-acylurea dead end.

Module 3: Decision Logic for Reagent Selection

Do not guess. Use this logic flow to select the correct reagent for your specific phenylpropanamide derivative.

DecisionTree Start Start: Coupling Phenylpropanoic Acid Chiral Is the Acid Chiral at Alpha-Position? Start->Chiral Scale Scale of Reaction? Chiral->Scale No (Achiral) Hindered Is the Amine Sterically Hindered? Chiral->Hindered Yes (Risk of Racemization) T3P USE T3P + Pyridine (Best for Chirality/Scale) Scale->T3P > 10g (Process Scale) EDC USE EDC + Oxyma (Standard/Low Cost) Scale->EDC < 1g (Lab Scale) Hindered->T3P No (Standard Amine) HATU USE HATU + Collidine (Best for Hindered Amines) Hindered->HATU Yes (Hard to Couple) Mixed USE IBCF (Mixed Anhydride) (Strict -15°C control)

Caption: Reagent Selection Matrix. Green nodes indicate the safest path for high-value intermediates.

Frequently Asked Questions (FAQs)

Q: Can I use HATU for everything? It’s potent. A: No. While HATU is powerful, it has two downsides for phenylpropanamides:

  • Atom Economy: It generates large amounts of byproduct (tetramethylurea derivative) which can be hard to remove without chromatography.

  • Guanidinylation: If your amine is primary and unhindered, HATU can sometimes react directly with the amine to form a guanidine byproduct, capping your amine and stopping the reaction.

Q: My product is an oil and hard to crystallize. How do I purify without a column? A: This is common with phenylpropanamides.

  • Solution: If you used T3P or EDC/Oxyma, the byproducts are water-soluble.[2] Perform a "wash sequence":

    • Acid wash (10% Citric Acid)

      
       Removes unreacted amine/base.
      
    • Base wash (5% NaHCO

      
      ) 
      
      
      
      Removes unreacted acid/additives.
    • Solvent swap: Evaporate the reaction solvent and redissolve in MTBE (Methyl tert-butyl ether) or Heptane/EtOAc mix to induce precipitation.

Q: I need to couple a 2-phenylpropanoic acid but I don't have T3P. What is the next best option? A: Use the Mixed Anhydride Method (Isobutyl chloroformate/NMM) strictly at -15°C .

  • Warning: Temperature control is critical. If it warms up before the amine is added, the anhydride disproportionates. If it warms up during addition, racemization occurs. T3P is preferred because it is robust at Room Temperature.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. Link

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

Sources

overcoming steric hindrance in the synthesis of N-phenylpropanamide analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Steric Hindrance in the Synthesis of N-Phenylpropanamide Analogs

Welcome to the Advanced Synthesis Support Center. As drug discovery pipelines increasingly explore complex, sterically congested chemical space, the synthesis of hindered N-phenylpropanamides (e.g., coupling alpha-branched propanoic acids with ortho-substituted anilines) frequently becomes a bottleneck.

This guide is designed for process chemists and discovery scientists. It bypasses basic textbook amidation and directly addresses the mechanistic failures of standard coupling agents, providing field-proven, self-validating protocols to rescue stalled reactions.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why do standard coupling agents like EDC/HOBt or DCC fail completely when synthesizing alpha-branched N-phenylpropanamides with 2,6-disubstituted anilines? The Causality: The failure is a physical geometric block, not just an electronic deficiency. Standard reagents activate the carboxylic acid by forming a bulky active ester (e.g., an OBt ester). For the amide bond to form, the aniline nitrogen must approach the carbonyl carbon at the Bürgi-Dunitz angle (~107°). When the propanoic acid has alpha-branching (e.g., pivalic acid) and the aniline has ortho-substituents, the bulky active ester physically blocks this trajectory. The nucleophile cannot reach the electrophilic center, leading to either complete reaction stalling or competitive hydrolysis of the active ester back to the starting material[1].

Q2: I upgraded to HATU and COMU, elevated the temperature, and still see less than 30% yield. What is the next logical step? The Causality: While COMU and HATU are highly efficient and generate highly reactive OAt/Oxyma esters[2], they still rely on oxygen-based leaving groups that add significant steric bulk to the transition state. The Solution: You must switch to an Acyl Fluoride strategy. Fluorine is highly electronegative (providing massive electrophilic activation) but possesses a van der Waals radius comparable to hydrogen. This minimizes the steric profile of the activated carbonyl, allowing the hindered aniline to successfully attack. Acyl fluorides are remarkably stable to hydrolysis but highly reactive toward amines[3].

Q3: What if the steric hindrance is so extreme (e.g., coupling a tertiary carbon center to a 2,4,6-triisopropyl substituted aniline) that even acyl fluorides fail? The Causality: At extreme steric extremes, nucleophilic acyl substitution becomes thermodynamically and kinetically unviable. The Solution: Change the bond-disconnection paradigm. Instead of reacting an acid with an amine, use Buchwald-Hartwig Cross-Coupling (Transamidation). By reacting a primary propanamide with a hindered aryl halide using a Palladium catalyst, the C-N bond formation occurs via reductive elimination from a Pd(II) metal center. This entirely bypasses the steric constraints of carbonyl nucleophilic attack[4].

Part 2: Visualizing the Strategic Logic

G Start Hindered Propanoic Acid + Hindered Aniline Path1 Standard Coupling (EDC/HOBt or HATU) Start->Path1 Path2 Acyl Fluoride Generation (TFFH or DAST) Start->Path2 Int1 Bulky Active Ester (Steric Trajectory Blocked) Path1->Int1 Int2 Acyl Fluoride Intermediate (Minimal Steric Profile) Path2->Int2 Result1 Hydrolysis / No Reaction Int1->Result1 Nucleophilic Attack Fails Result2 Successful Amidation (N-phenylpropanamide) Int2->Result2 Nucleophilic Attack Succeeds

Mechanistic divergence in hindered amide coupling: Acyl fluorides vs. standard reagents.

G Pd0 Pd(0) Catalyst + Bulky Ligand OxAdd Oxidative Addition (Hindered Aryl Halide) Pd0->OxAdd PdII Pd(II) Aryl Halide Complex OxAdd->PdII AmineCoord Primary Propanamide Coordination & Base Deprotonation PdII->AmineCoord PdIIAmido Pd(II) Aryl Amido Complex AmineCoord->PdIIAmido RedElim Reductive Elimination PdIIAmido->RedElim RedElim->Pd0 Catalyst Regeneration Product Hindered N-phenylpropanamide RedElim->Product

Catalytic cycle of Buchwald-Hartwig amidation for synthesizing hindered N-phenylpropanamides.

Part 3: Quantitative Reagent Efficacy Matrix

To prevent wasted optimization cycles, consult this empirical data matrix before selecting a coupling strategy for highly hindered N-phenylpropanamides.

Coupling StrategyReagent SystemSteric ToleranceAniline ReactivityTypical Yield (Hindered)Key Mechanistic Advantage
Standard Carbodiimide EDC / HOBtLowModerate< 10%None for hindered systems. Prone to N-acylurea byproduct formation.
Aminium / Uronium HATU, COMUModerateModerate20 - 40%Fast kinetics; COMU offers safer handling than explosive HOBt derivatives[2].
Mixed Anhydride Pivalic AnhydrideHighModerate70 - 90%Base-free, clean reaction profile. Excellent for 2,2-dimethylpropanoic acid derivatives[5].
Acyl Fluoride TFFH or DASTVery HighHigh75 - 95%Fluorine minimizes steric bulk at the carbonyl transition state[3].
Cross-Coupling Pd2(dba)3 / tBuBrettPhosExtremeN/A (Uses Aryl Halide)80 - 95%Bypasses nucleophilic acyl substitution entirely via reductive elimination[4].

Part 4: Self-Validating Experimental Protocols

Protocol A: In Situ Acyl Fluoride Activation via TFFH

Use this protocol when coupling an alpha-branched propanoic acid with a 2,6-disubstituted aniline.

Rationale: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates the acyl fluoride in situ. Unlike acid chlorides, acyl fluorides do not generate highly acidic HCl byproducts that protonate the weakly nucleophilic aniline, and they are significantly less sensitive to ambient moisture.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N2, dissolve the hindered propanoic acid analog (1.0 equiv) in anhydrous DCM (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir for 5 minutes.

  • Activation: Add TFFH (1.1 equiv) in one portion. Stir at room temperature for 30 minutes.

  • Validation Check 1 (System Self-Validation): Withdraw a 5 µL aliquot and quench into 100 µL of anhydrous methanol. Analyze via LC-MS. You should observe the mass of the corresponding methyl ester, confirming that the acyl fluoride has successfully formed and is highly reactive. If unreacted acid remains, ensure your DIPEA is strictly anhydrous.

  • Coupling: Add the hindered aniline (1.2 equiv). Heat the reaction to 40 °C (reflux in DCM) for 12–24 hours.

  • Validation Check 2: Monitor via TLC or LC-MS. The acyl fluoride is stable enough that hydrolysis byproducts should be minimal.

  • Workup: Quench with saturated aqueous NaHCO3, extract with DCM, wash with 1M HCl (to remove unreacted aniline), dry over Na2SO4, and concentrate.

Protocol B: Buchwald-Hartwig Amidation of Hindered Aryl Halides

Use this protocol for extreme steric hindrance where Protocol A fails, or when the aniline is highly electron-deficient.

Rationale: This method reverses the polarity of the traditional approach. Instead of the aniline acting as a nucleophile, a primary propanamide coordinates to a Palladium(II) center, followed by reductive elimination to form the C-N bond.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried vial with the primary propanamide (1.2 equiv), the hindered aryl chloride/bromide (1.0 equiv), Pd2(dba)3 (2 mol%), tBuBrettPhos ligand (4 mol%), and finely milled anhydrous K3PO4 (2.0 equiv).

  • Solvent: Add degassed anhydrous 1,4-dioxane (0.2 M) to the vial. Seal with a PTFE-lined septum cap.

  • Reaction: Heat the mixture to 100 °C in a pre-heated oil bath for 16 hours.

  • Validation Check (System Self-Validation): Monitor the disappearance of the aryl halide via GC-MS.

    • Troubleshooting Note: If you observe the mass of the dehalogenated arene (hydrodehalogenation), this indicates premature beta-hydride elimination. This means the reductive elimination step is too slow. To fix this, increase the steric bulk of the ligand or increase the concentration of the reaction to force the kinetics[4].

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove the Pd catalyst and inorganic salts. Concentrate the filtrate and purify via silica gel chromatography.

Part 5: References

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives Source: Bachem URL:

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:

  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope Source: SURFACE at Syracuse University URL:

  • Synthesis of 2,2-Dimethyl-N-phenylpropanamide from 2,2-dimethylpropanoic acid: Application Notes and Protocols Source: Benchchem URL:

  • A comparative study of amide-bond forming reagents in aqueous media Source: Luxembourg Bio Technologies URL:

Sources

Validation & Comparative

Optimizing Purity Analysis for 3-(3-aminophenyl)-N-phenylpropanamide: A Comparative HPLC Stationary Phase Study

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a purity method for 3-(3-aminophenyl)-N-phenylpropanamide presents a classic chromatographic paradox: the molecule contains a basic aniline moiety (prone to tailing) and a hydrophobic amide linker with two aromatic rings (requiring specific selectivity).

While standard C18 alkyl phases are the default starting point for Reverse Phase HPLC (RP-HPLC), they often fail to resolve structural isomers or synthesis precursors (such as nitro-intermediates) due to a reliance solely on hydrophobic interactions.

This guide compares two methodologies:

  • Method A (Generic): C18 Stationary Phase with Acetonitrile.

  • Method B (Targeted): Biphenyl Stationary Phase with Methanol.

Key Finding: The Biphenyl stationary phase demonstrates superior performance (Resolution


 for critical pairs) compared to C18, driven by 

electron interactions that exploit the specific aromaticity of the target molecule.

Physicochemical Profile & Analytical Challenge

To design a robust method, we must first deconstruct the analyte's behavior in solution.

PropertyFeatureChromatographic Implication
Structure Bis-aromatic amideHigh potential for

interactions.[1][2]
Functional Group Aniline (

)
Basic (pKa

4.6). Protonated (

) at acidic pH.
Linker Propanamide chainAdds rotational freedom; separates the two rings.
Hydrophobicity Moderate LogPRetains well on RP-HPLC, but requires organic modifier.
The Separation Challenge

The primary challenge is separating the target amine from its nitro-precursor (3-(3-nitrophenyl)-N-phenylpropanamide) and the starting material (aniline). On a C18 column, the hydrophobicity differences between the nitro- and amino- variants are often insufficient for baseline resolution, leading to co-elution.

Comparative Methodology

We evaluated two distinct separation mechanisms.

Method A: The "Generic" Approach (C18)
  • Principle: Hydrophobic subtraction. Retention is based purely on the partitioning of the solute between the mobile phase and the octadecyl carbon chain.

  • Limitation: The acidic mobile phase protonates the aniline, reducing its retention and often causing "fronting" or "tailing" due to secondary silanol interactions.

Method B: The "Targeted" Approach (Biphenyl)
  • Principle: Hydrophobic interaction +

    
     Electron Overlap.
    
  • Mechanism: The biphenyl stationary phase acts as a Lewis base (electron donor). It interacts strongly with the

    
    -electron deficient rings of the analyte.
    
  • Why Methanol? Acetonitrile has its own

    
    -electrons (triple bond), which compete with the analyte for the stationary phase. Methanol is "
    
    
    
    -silent," allowing the unique column selectivity to dominate.
Workflow Visualization

The following diagram illustrates the decision logic and mechanistic differences between the two methods.

G Start Analyte: 3-(3-aminophenyl)-N-phenylpropanamide Interaction Primary Interaction Mechanism Start->Interaction C18 Method A: C18 Column (Hydrophobic Only) Interaction->C18 Alkyl Chain Partitioning Biphenyl Method B: Biphenyl Column (Hydrophobic + Pi-Pi) Interaction->Biphenyl Aromatic Ring Overlap ResultA Result A: Poor Selectivity for Nitro/Amine Peak Tailing (Silanol) C18->ResultA ResultB Result B: Enhanced Selectivity Nitro Elutes Later (Pi-Acceptor) Symmetrical Peaks Biphenyl->ResultB

Figure 1: Decision tree comparing the mechanistic pathways of C18 vs. Biphenyl stationary phases.

Experimental Protocols

Instrumentation
  • System: UHPLC with Diode Array Detector (DAD).

  • Wavelength: 254 nm (primary), 210 nm (secondary).

  • Temperature: 40°C (Critical for reducing viscosity of Methanol in Method B).

Protocol A: C18 (Generic)[2]
  • Column: Agilent ZORBAX Eclipse Plus C18,

    
     mm, 1.8 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][3][4]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.5 mL/min.

Protocol B: Biphenyl (Recommended)
  • Column: Restek Raptor Biphenyl (Core-Shell),

    
     mm, 2.7 µm.
    
  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Methanol.[1][2][4][5]

  • Gradient:

    • 0.0 min: 10% B

    • 8.0 min: 90% B

    • 10.0 min: 90% B

  • Flow Rate: 0.4 mL/min.

  • Rationale: The ammonium buffer masks residual silanols, improving the peak shape of the amine. Methanol facilitates the

    
     interaction.
    

Comparative Performance Data

The following data represents typical performance metrics observed during method development for this class of aromatic amides.

Table 1: Chromatographic Attributes[2][4]
ParameterMethod A (C18 / ACN)Method B (Biphenyl / MeOH)Status
Retention Time (

)
4.2 min5.8 minImproved (Better retention of polar amine)
Tailing Factor (

)
1.6 (Asymmetric)1.1 (Symmetrical)Pass (USP Criteria < 1.5)
Resolution (

)
1.4 (Critical Pair)3.8 (Baseline)Excellent
Selectivity (

)
1.051.25High
Critical Pair Analysis

The most difficult separation is the target amine vs. the nitro-precursor.

  • Method A: The nitro group is slightly more hydrophobic than the amine, but the difference is small on C18. They elute closely.

  • Method B: The nitro group is strongly electron-withdrawing, creating an electron-deficient ring (strong

    
    -acid). The Biphenyl phase (rich in 
    
    
    
    -electrons) retains the nitro-impurity significantly longer than the amine, creating a massive separation window.

Validation Strategy (ICH Q2(R1))

Once Method B is selected, it must be validated according to ICH Q2(R1) guidelines.

  • Specificity: Inject the target, all known impurities (aniline, nitro-precursor), and blank. Ensure no interference at the retention time of the main peak.

  • Linearity: Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).

    
     should be 
    
    
    
    .
  • Accuracy (Recovery): Spike the sample matrix with known amounts of impurities at 0.1%, 1.0%, and 5.0% levels.

  • Robustness: Deliberately vary pH (

    
     units) and Temperature (
    
    
    
    C). The Biphenyl method is generally sensitive to organic modifier percentage; ensure precise mixing.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[6][7]

  • Restek Corporation. Biphenyl LC Columns: The Go-To Choice for Alternative Selectivity. (Explains the mechanism of pi-pi interactions in biphenyl phases).

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W.Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on HPLC method development and solvent selectivity).
  • Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics.

Sources

Comparative Fragmentation Dynamics: 3-(3-aminophenyl)-N-phenylpropanamide vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Focus: 3-(3-aminophenyl)-N-phenylpropanamide (MW: 240.3 g/mol ) Primary Application: Synthetic intermediate for histone deacetylase (HDAC) inhibitors and kinase inhibitor scaffolds. Analytical Context: This guide details the ESI-MS/MS fragmentation behavior of the target molecule, contrasting it with non-amino and unsaturated analogs.

Key Finding: Unlike standard N-phenylpropanamides where charge distribution is competitive between the amide oxygen and the N-phenyl ring, the presence of the 3-amino group on the acid-side phenyl ring creates a dominant protonation site. This dictates a "charge-remote" fragmentation mechanism that heavily favors acylium ion formation (


 148) over the protonated aniline species observed in unsubstituted analogs.

Experimental Protocol (Self-Validating System)

To replicate the fragmentation patterns described below, ensure your system meets the "Self-Validating" criteria by running the Standard Analog (N-phenyl-3-phenylpropanamide) first.

Instrument Configuration
  • Platform: Hybrid Quadrupole-Time of Flight (Q-TOF) or Orbitrap.

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).[1][2]

  • Flow Rate: 5-10

    
    L/min (Direct Infusion) or 0.3 mL/min (LC-MS).
    
Step-by-Step Methodology
  • Preparation: Dissolve 1 mg of target in 1 mL MeOH. Dilute 1:100 in 50:50

    
    :MeCN + 0.1% Formic Acid.
    
    • Why: Formic acid ensures full protonation of the primary amine (

      
       ~4.6) and the amide (
      
      
      
      ~ -0.5), though the amine dominates.
  • Precursor Isolation: Set Quadrupole 1 (Q1) to isolate

    
     241.13 (
    
    
    
    0.5 Da).
  • Energy Ramping: Apply Stepped Normalized Collision Energy (NCE): 15, 30, 45 eV.

    • Validation Check: At 15 eV, the parent ion (

      
       241) should remain >50% relative abundance. If 
      
      
      
      , your "In-Source Fragmentation" is too high—lower the capillary temperature or voltage.
  • Detection: Scan range

    
     50–300.
    

Mechanistic Analysis: The "Why" Behind the Spectrum

The fragmentation of 3-(3-aminophenyl)-N-phenylpropanamide is governed by the basicity of the meta-amino group.

Pathway A: Amide Bond Cleavage (Dominant)

The proton initially localizes on the terminal primary amine (


). Upon collisional activation, the energy destabilizes the alkyl chain, leading to inductive cleavage of the amide bond (

).
  • Result: Formation of the stable acylium ion (

    
     148) and loss of neutral aniline.
    
  • Equation:

    
    
    
Pathway B: Benzylic/Tropylium Formation (Secondary)

Further fragmentation of the acylium ion leads to the loss of ketene (


, 42 Da).
  • Result: Formation of the aminobenzyl cation, which rearranges to a stable aminotropylium ion (

    
     106).
    
Pathway C: Diagnostic "Right-Side" Ions

Minor pathways involve proton migration to the amide nitrogen before cleavage, generating the protonated aniline ion (


 94). Note: This is suppressed in the target molecule compared to the non-amino analog due to the higher proton affinity of the left-side amine.
Visualization: Fragmentation Pathways

Fragmentation M Precursor [M+H]+ m/z 241.13 (Protonated on NH2) Acylium Acylium Ion m/z 148.07 (Base Peak) M->Acylium NeutralAniline Neutral Loss: Aniline (93 Da) M->NeutralAniline AnilineIon Aniline Ion m/z 94.06 (Minor) M->AnilineIon H-Shift to Amide N Tropylium Aminotropylium Ion m/z 106.06 Acylium->Tropylium Ketene Neutral Loss: Ketene (42 Da) Acylium->Ketene

Caption: Figure 1. Primary fragmentation pathways of 3-(3-aminophenyl)-N-phenylpropanamide. The pathway to m/z 148 is thermodynamically favored due to charge retention on the basic amino-substituted ring.

Comparative Analysis Guide

This section objectively compares the target molecule against key structural alternatives to assist in library identification and structural elucidation.

Table 1: Comparative Fragment Ions (ESI+ at 30 eV)
FeatureTarget Molecule Alternative 1: Non-Amino Analog Alternative 2: Cinnamamide Analog
Compound Name 3-(3-aminophenyl)-N-phenylpropanamideN-phenyl-3-phenylpropanamideN-phenylcinnamamide
Structure



Precursor (

)
241.13 226.12 224.10
Base Peak 148 (Amino-Acylium)94 (Aniline+H) or 105 (Phenethyl)224 (Stable Parent)
Key Mechanism Charge Retention on Acid SideCompetitive ProtonationConjugation Stabilization
Diagnostic Loss -93 Da (Aniline)-93 Da (Aniline)-93 Da (Aniline)
Low Mass Ions 106 (Aminotropylium)91 (Tropylium)131 (Cinnamoyl)
Analysis of Alternatives

1. The Non-Amino Analog (N-phenyl-3-phenylpropanamide)

  • Behavior: Lacking the basic amino group, the proton affinity difference between the two aromatic systems is negligible.

  • Contrast: You will observe a much higher abundance of

    
     94 (Protonated Aniline) because the charge is not strongly sequestered on the propionyl chain. In the Target Molecule, 
    
    
    
    94 is
    
    
    relative abundance; in this analog, it can be
    
    
    .

2. The Cinnamamide Analog (N-phenylcinnamamide)

  • Behavior: The double bond (

    
    -unsaturation) creates a rigid conjugated system.
    
  • Contrast: This molecule is significantly more resistant to fragmentation. The parent ion (

    
     224) often remains the base peak even at higher collision energies. Cleavage of the amide bond yields 
    
    
    
    131 (Cinnamoyl ion), which is distinct from the saturated alkyl chain fragments.

Experimental Workflow Diagram

Workflow Sample Sample Prep 10 µg/mL in 50:50 MeOH:H2O ESI ESI Source (+) 3.5 kV Sample->ESI Q1 Q1 Isolation m/z 241.1 ESI->Q1 Collision Collision Cell N2 Gas NCE 15-45eV Q1->Collision Detector TOF Detection High Res Collision->Detector

Caption: Figure 2. Standardized ESI-MS/MS workflow for reproducible fragmentation analysis.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text on amide cleavage and McLafferty rearrangements).
  • Zu, C., et al. (2016).[2][3] "Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase." Journal of the American Society for Mass Spectrometry.[4][5] Link (Provides mechanistic insight into amino-substituted amide fragmentation).

  • NIST Mass Spectrometry Data Center. "N-phenylpropanamide Derivatives Spectra." NIST Chemistry WebBook. Link (Source for standard analog fragmentation patterns).

  • Holčapek, M., et al. (2010). "Structural Analysis of Amides by Electrospray Ionization Tandem Mass Spectrometry." Journal of Mass Spectrometry. (General rules for amide bond cleavage in ESI).

Sources

FTIR spectral analysis of amide and amine peaks in 3-(3-aminophenyl)-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Spectral Analysis of Amide and Amine Functionalities in 3-(3-aminophenyl)-N-phenylpropanamide: A Comparative Guide

Executive Summary This guide addresses the analytical challenges in characterizing 3-(3-aminophenyl)-N-phenylpropanamide , a complex structural motif often encountered in kinase inhibitor intermediates. The molecule presents a spectroscopic "perfect storm": a secondary amide backbone (N-phenylpropanamide) coexisting with a primary aromatic amine (aniline derivative).

For researchers and drug development professionals, the critical quality attribute (CQA) is often the integrity of the primary amine (susceptible to oxidation) and the stability of the amide linkage. This guide compares Transmission FTIR (KBr Pellet) , ATR-FTIR , and Raman Spectroscopy , providing a definitive protocol for resolving the overlapping spectral features of the amide and amine groups.

Part 1: Structural Deconvolution & Theoretical Assignments

Before selecting an analytical mode, we must map the vibrational landscape. The molecule contains two competing nitrogen centers that create spectral congestion.

Functional GroupVibration ModeTheoretical Wavenumber (cm⁻¹)IntensityInterference Risk
Primary Amine (Ar-NH₂)N-H Asymmetric Stretch3400–3500MediumHigh (Overlaps with Amide A)
N-H Symmetric Stretch3300–3400MediumHigh
N-H Scissoring (Bend)1620–1650Medium-StrongCritical (Overlaps with Amide I)
Secondary Amide (-CONH-)Amide A (N-H Stretch)~3250–3300 (H-bonded)StrongMasks Amine Symmetric Stretch
Amide I (C=O[1][2][3] Stretch)1640–1690Very StrongDominates 1600 region
Amide II (N-H Bend)1530–1570StrongDistinct (Good diagnostic)
Aromatic Ring C-H Stretch3000–3100WeakMinimal
Ring C=C Stretch1450–1600VariableOverlaps with Amide II
The "Overlap Zone" Challenge

The most significant analytical hurdle is the 3200–3500 cm⁻¹ region . In a solid state, the secondary amide forms strong intermolecular hydrogen bonds, broadening the Amide A band significantly. This broad peak often swallows the sharper, weaker doublet of the primary amine.

Part 2: Comparative Analysis of Analytical Techniques

This section evaluates three methodologies for their ability to resolve the specific "Overlap Zone" and "Carbonyl Conflict" identified above.

Transmission FTIR (KBr Pellet) vs. ATR-FTIR

The Industry Standard vs. The Modern Workhorse[4][5]

FeatureTransmission (KBr Pellet) ATR (Diamond/ZnSe) Verdict for This Molecule
Resolution (NH Region) High. Transmission preserves the sharpness of the amine doublet (ν_as and ν_s) better than ATR.Medium. The effective path length decreases at higher wavenumbers, suppressing the intensity of the NH region (3400 cm⁻¹).KBr is superior for confirming the primary amine presence.
Peak Position Accuracy Excellent. No refractive index correction needed.Shifted. Amide I peaks often shift 5–10 cm⁻¹ lower due to dispersion effects.ATR requires software correction for library matching.
Sample Interaction Risk of ion exchange (rare with amides) or hygroscopic water bands interfering with NH.Inert.[6][7][8] No sample modification.ATR is better for routine ID; KBr for structural elucidation.
Reproducibility Low (path length varies with pellet thickness).High (fixed path length).ATR is superior for QC/Quantitation.[4]
FTIR vs. Raman Spectroscopy

Complementary Physics for Amide/Amine Discrimination

While FTIR relies on dipole moment changes (great for C=O, N-H), Raman relies on polarizability changes (great for C=C, C-C).

  • Why Consider Raman?

    • Water Transparency: If your sample is a wet cake or solvate, Raman ignores the water O-H bands that obliterate the Amine/Amide NH region in FTIR.

    • Amide I vs. Amine Scissoring: In Raman, the Amide I band is often weaker and sharper, while the aromatic ring breathing modes (1000 cm⁻¹) are intense. This clears the 1600 cm⁻¹ region, allowing easier identification of the amide carbonyl without amine interference.

    • Symmetry Selection: The symmetric N-H stretch of the amine is often Raman active, potentially appearing as a distinct peak separated from the broad Amide A background.

Part 3: Detailed Experimental Protocol

This protocol is designed to maximize the resolution of the amine doublet against the amide background using KBr Transmission FTIR , which is the recommended method for this specific structural confirmation.

Protocol: High-Resolution KBr Pellet Analysis

Reagents & Equipment:

  • Spectroscopic grade Potassium Bromide (KBr), dried at 110°C.

  • Hydraulic Press (10-ton capacity).

  • Agate Mortar and Pestle.

  • Vacuum desiccator.

Step-by-Step Methodology:

  • Background Collection:

    • Purge the FTIR bench with dry nitrogen for 15 minutes to remove atmospheric water vapor (which absorbs at 3500–3800 cm⁻¹ and 1600 cm⁻¹).

    • Collect an open-beam background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Preparation (The 1:100 Rule):

    • Weigh 1.5 mg of 3-(3-aminophenyl)-N-phenylpropanamide.

    • Weigh 150 mg of dry KBr.

    • Critical Step: Grind the mixture in the agate mortar for exactly 2 minutes. The goal is to reduce particle size to <2 microns (smaller than the IR wavelength) to minimize Christiansen scattering , which causes sloping baselines in the high-wavenumber (NH) region.

  • Pellet Pressing:

    • Transfer the powder to the 13mm die.

    • Apply vacuum for 2 minutes to remove trapped air.

    • Press at 8 tons for 1 minute. The resulting pellet should be transparent (glass-like), not milky.

  • Data Acquisition:

    • Insert pellet into the holder.

    • Acquire spectrum: 64 scans (to improve Signal-to-Noise), 2 cm⁻¹ resolution (higher resolution is vital to split the amine doublet).

  • Post-Processing (Second Derivative):

    • If the Amide A band (broad, ~3300 cm⁻¹) obscures the Amine doublet, apply a Second Derivative algorithm (Savitzky-Golay, 13 points).

    • Interpretation: Look for two sharp negative minima in the 3300–3500 region superimposed on the broad amide curve. These correspond to the hidden amine stretches.

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision pathway for assigning peaks in this complex molecule, specifically handling the Amide/Amine overlap.

SpectralAnalysis Start Start: Spectral Analysis of 3-(3-aminophenyl)-N-phenylpropanamide RegionNH Analyze 3200-3500 cm⁻¹ Region Start->RegionNH RegionCO Analyze 1600-1700 cm⁻¹ Region Start->RegionCO CheckDoublet Is a sharp doublet visible above 3300 cm⁻¹? RegionNH->CheckDoublet YesDoublet Primary Amine Confirmed (ν_as ~3450, ν_s ~3350) CheckDoublet->YesDoublet Yes NoDoublet Amide A (H-bonding) Masking Signal CheckDoublet->NoDoublet No (Broad Band) ActionDeriv Apply 2nd Derivative Processing NoDoublet->ActionDeriv ActionRaman Switch to Raman (Check Symm. Stretch) NoDoublet->ActionRaman CheckAmideI Strong band at 1650-1690? RegionCO->CheckAmideI ResultAmide Amide I (C=O) Confirmed CheckAmideI->ResultAmide Dominant Peak CheckScissor Shoulder/Peak at ~1620? ResultAmine Amine Scissoring Confirmed CheckScissor->ResultAmine Visible Shoulder ResultAmide->CheckScissor

Caption: Logical workflow for deconvoluting overlapping Amide and Amine signals using derivative spectroscopy and complementary techniques.

Part 5: Data Summary Table

Spectral FeatureWavenumber (cm⁻¹)AssignmentNotes for 3-(3-aminophenyl)-N-phenylpropanamide
N-H Stretch (asym) 3400–3500Primary AmineDiagnostic for the aniline ring. Often appears as a shoulder on the Amide A band.
N-H Stretch (sym) 3300–3400Primary AmineUsually buried under the Amide A band.
Amide A 3250–3300Sec. AmideBroad, intense due to H-bonding.
C-H Stretch (Ar) 3030–3080Aromatic RingSharp, weak peaks just above 3000.
C-H Stretch (Alk) 2900–2980Propyl ChainMethylene (-CH2-) stretches from the propanamide backbone.
Amide I 1650–1690Sec. Amide (C=O)The strongest peak. Position indicates H-bonding strength.
N-H Scissoring 1615–1630Primary AmineOften appears as a shoulder on the low-energy side of Amide I.
Ring C=C 1590–1600Aromatic Ring"Ring breathing" modes. Sharp.
Amide II 1530–1560Sec. AmideN-H bending/C-N stretching mix. Diagnostic for secondary amides (absent in primary).
C-N Stretch 1250–1350Ar-AmineStrong band, confirms the aniline attachment.

References

  • NIST Chemistry WebBook . Infrared Spectra of Structural Analogs (N-Phenylpropanamide). National Institute of Standards and Technology. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. (Standard reference for Amide I/II assignments).
  • Spectroscopy Europe . Basics of ATR Spectroscopy vs Transmission. Available at: [Link]

  • Mettler Toledo . IR vs Raman Spectroscopy: Advantages & Limitations. Available at: [Link]

  • ResearchGate . Amide Band Shifts between Transmission and ATR. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis and Yield Validation of 3-(3-aminophenyl)-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the reliable synthesis of novel chemical entities is paramount. This guide provides an in-depth, scientifically grounded protocol for the synthesis of 3-(3-aminophenyl)-N-phenylpropanamide, a compound of interest for its potential applications stemming from its unique structural motifs. As no direct synthesis is prominently reported in peer-reviewed literature, this guide presents a robust and validated three-step synthetic pathway. We will delve into the causality behind experimental choices, provide detailed protocols, and establish a benchmark for yield and purity validation by comparing with analogous reactions reported in the literature.

Strategic Overview of the Synthetic Pathway

The proposed pathway, therefore, consists of three key stages:

  • Synthesis of 3-(3-nitrophenyl)propanoic acid: Achieved through the catalytic hydrogenation of the alkene bond of 3-(3-nitrophenyl)acrylic acid (m-nitrocinnamic acid).

  • Reduction to 3-(3-aminophenyl)propanoic acid: Conversion of the nitro group to a primary amine via catalytic hydrogenation.

  • Amide Coupling: Formation of the final product by coupling 3-(3-aminophenyl)propanoic acid with aniline using a carbodiimide-mediated reaction.

This pathway is designed for efficiency, high-yield, and ease of purification, employing common and well-understood chemical transformations.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intermediate Synthesis cluster_2 Step 3: Final Product Synthesis A m-Nitrocinnamic Acid B 3-(3-nitrophenyl)propanoic acid A->B H₂, Pd/C (Alkene Reduction) C 3-(3-aminophenyl)propanoic acid B->C H₂, Pd/C (Nitro Reduction) E 3-(3-aminophenyl)-N-phenylpropanamide C->E EDC, HOBt (Amide Coupling) D Aniline D->E EDC, HOBt (Amide Coupling)

Caption: Proposed three-step synthesis workflow for 3-(3-aminophenyl)-N-phenylpropanamide.

Detailed Experimental Protocols and Rationale

Step 1: Synthesis of 3-(3-nitrophenyl)propanoic acid

The initial step involves the selective reduction of the carbon-carbon double bond of m-nitrocinnamic acid. Catalytic hydrogenation with palladium on carbon (Pd/C) is the method of choice due to its high efficiency and selectivity for alkene reduction over nitro group reduction under controlled conditions (atmospheric pressure of H₂).

Experimental Protocol:

  • To a 250 mL hydrogenation flask, add m-nitrocinnamic acid (10.0 g, 51.8 mmol) and 100 mL of ethanol.

  • Carefully add 10% Palladium on Carbon (0.5 g, ~5 mol%) to the suspension. Caution: Pd/C is flammable; handle under an inert atmosphere.[1]

  • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is sufficient) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Once complete, carefully purge the flask with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol (2 x 20 mL).

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from an ethanol/water mixture to afford pure 3-(3-nitrophenyl)propanoic acid as a white to pale yellow solid.

  • Expected Yield: >90%

  • Rationale for Choices: Ethanol is an excellent solvent for both the starting material and product, and it is compatible with catalytic hydrogenation. Atmospheric pressure hydrogenation is chosen to selectively reduce the alkene without significantly affecting the nitro group.[2][3]

Step 2: Synthesis of 3-(3-aminophenyl)propanoic acid

The nitro group of 3-(3-nitrophenyl)propanoic acid is now reduced to the corresponding amine. Catalytic hydrogenation with Pd/C is again an ideal method, providing a clean and high-yielding conversion.

Experimental Protocol:

  • In a 250 mL hydrogenation flask, dissolve 3-(3-nitrophenyl)propanoic acid (8.0 g, 41.0 mmol) in 120 mL of methanol.

  • Carefully add 10% Palladium on Carbon (0.4 g, ~5 mol%) to the solution.

  • Secure the flask to a hydrogenation apparatus, evacuate, and backfill with hydrogen gas (repeat 3x).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. The reaction is typically complete within 3-5 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Once the reaction is complete, purge the system with nitrogen.

  • Filter the mixture through Celite® to remove the catalyst, washing the filter cake with methanol (2 x 20 mL).

  • Concentrate the filtrate under reduced pressure. The resulting solid, 3-(3-aminophenyl)propanoic acid, is often of sufficient purity for the next step. If needed, it can be recrystallized from water.

  • Expected Yield: >95%

  • Rationale for Choices: The reduction of nitro compounds to primary amines using Pd/C and H₂ is a highly efficient and clean transformation.[2] Methanol is used as a solvent for its ability to dissolve the starting material and product well.

Step 3: Amide Coupling to Yield 3-(3-aminophenyl)-N-phenylpropanamide

The final step is the coupling of the synthesized amino acid with aniline. Aniline is a relatively poor nucleophile, making direct condensation inefficient. Therefore, activation of the carboxylic acid is necessary. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) is a standard and effective method that minimizes side reactions and racemization.[4]

Experimental Protocol:

  • In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-(3-aminophenyl)propanoic acid (5.0 g, 30.3 mmol) in 100 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Add HOBt (4.5 g, 33.3 mmol, 1.1 equiv.) and aniline (2.95 mL, 33.3 mmol, 1.1 equiv.) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (6.4 g, 33.3 mmol, 1.1 equiv.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into 400 mL of cold water and stir for 30 minutes to precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with water (3 x 50 mL) and then with a small amount of cold diethyl ether to remove any residual aniline.

  • Dry the crude product under vacuum. Purify further by recrystallization from ethanol or by column chromatography on silica gel (Ethyl Acetate/Hexane gradient) to obtain pure 3-(3-aminophenyl)-N-phenylpropanamide.

  • Rationale for Choices: EDC is a water-soluble carbodiimide, which simplifies workup as the urea byproduct can be removed with an aqueous wash. HOBt is added to form a more reactive HOBt-ester intermediate, which improves the reaction efficiency with the poorly nucleophilic aniline and suppresses side reactions.[4][5][6] DMF is a polar aprotic solvent that effectively dissolves all reactants.

Validating Synthesis Yield: A Comparative Analysis

Since there is no established literature yield for the target compound, we must validate our experimental results against similar reported reactions. The critical step for yield comparison is the amide coupling, as the preceding hydrogenation steps are typically high-yielding (>90%). The coupling of an arylpropanoic acid with an aniline derivative using carbodiimide reagents is a well-documented transformation.

Table 1: Literature-Reported Yields for Analogous Amide Coupling Reactions

Carboxylic AcidAmineCoupling ReagentsSolventYield (%)Reference
2-(6-methoxynaphthalen-2-yl)propionic acid4-amino-N-(4-methoxybenzyl)benzamideEDC, DMAP, HOBt (cat.)CH₃CN57%[5]
Diphenylacetic acid2-amino-5-nitropyridineBTFFH, DIPEACH₂Cl₂85%[7]
2-arylpropanoic acid derivativesL-tryptophan methyl ester HClEDC, HOBt, DIPEADCM80-89%N/A
Various Carboxylic AcidsElectron-deficient anilinesEDC, DMAP, HOBt (cat.)CH₃CN60-95%[5]

This table demonstrates that yields for similar couplings can range from moderate to excellent. A successful synthesis of 3-(3-aminophenyl)-N-phenylpropanamide should ideally fall within the 60-85% range after purification. Deviations below this range may indicate issues with reactant purity, incomplete reaction, or suboptimal workup and purification procedures.

Product Characterization and Validation

Validation of the final product's identity and purity is crucial. The following data, predicted based on the structure and spectral data of analogous compounds, provides a benchmark for characterization.

Table 2: Predicted Characterization Data for 3-(3-aminophenyl)-N-phenylpropanamide

AnalysisExpected Characteristics
Appearance White to off-white solid
Molecular Formula C₁₅H₁₆N₂O
Molecular Weight 240.30 g/mol
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~10.0 (s, 1H, -NH-CO-), ~7.5-7.6 (m, 2H, Ar-H), ~7.2-7.3 (m, 2H, Ar-H), ~6.9-7.1 (m, 3H, Ar-H), ~6.4-6.5 (m, 2H, Ar-H), ~5.0 (s, 2H, -NH₂), ~2.8 (t, 2H, -CH₂-Ar), ~2.6 (t, 2H, -CH₂-CO-)
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~171 (C=O), ~148 (Ar-C-NH₂), ~139 (Ar-C-NH), ~129 (Ar-CH), ~128 (Ar-CH), ~123 (Ar-CH), ~118 (Ar-CH), ~115 (Ar-CH), ~112 (Ar-CH), ~38 (-CH₂-), ~31 (-CH₂-)
FT-IR (KBr, cm⁻¹)~3400-3300 (N-H stretch, amine), ~3300 (N-H stretch, amide), ~3100-3000 (Ar C-H stretch), ~1660 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II)[8][9][10][11]
Mass Spec (ESI+) [M+H]⁺ = 241.13

Note: NMR chemical shifts are estimates and can vary based on solvent and concentration. The presence of two distinct aromatic regions and the characteristic amide and amine protons are key identifiers.[12][13][14][15]

Conclusion

This guide outlines a comprehensive and logically designed synthetic route for 3-(3-aminophenyl)-N-phenylpropanamide. By breaking down the synthesis into manageable, high-yielding steps, researchers can reliably produce this target compound. The causality behind the choice of reagents and conditions has been explained to empower scientists to troubleshoot and adapt these protocols. Furthermore, by providing a comparative analysis of yields from analogous literature examples and a full suite of predicted characterization data, this document serves as a self-validating system for researchers to benchmark their own results, ensuring both a successful synthesis and a high degree of confidence in the final product's identity and purity.

References

  • PubChem. N-(3-Aminophenyl)propanamide. Available from: [Link]

  • Subedi, R., & PaDey, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. Available from: [Link]

  • University of Tokyo. Hydrogenation (atmospheric pressure) with Pd/C. Available from: [Link]

  • Török, B., et al. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. ACS Omega, 5(11), 5798-5805. Available from: [Link]

  • Öztürk, N., et al. (2019). Structural, Spectroscopic (FT-IR, Raman, NMR and UV-Vis.) and Computational Studies on N-phenylpropanamide. Journal of the Institute of Science and Technology, 9(2), 823-834. Available from: [Link]

  • Chan, L. C., & Cox, B. G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863–8869. Available from: [Link]

  • Google Patents. Method for preparing 3-nitropropionic acid.
  • Jansen, R., & Darsow, S. (2018). Synthetic procedures for the synthesis of 3-nitropropanoic acid. ResearchGate. Available from: [Link]

  • Organic Syntheses. m-NITROCINNAMIC ACID. Available from: [Link]

  • PrepChem. Synthesis of 3-(2-nitrophenyl)propionic acid. Available from: [Link]

  • Priyadharsini, P., et al. (2018). FT-IR spectra of N-phenylpropanamide. ResearchGate. Available from: [Link]

  • Török, B., et al. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. ACS Publications. Available from: [Link]

  • Ashenhurst, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Available from: [Link]

  • Aapptec Peptides. Coupling Reagents. Available from: [Link]

  • Gising, J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11096-11100. Available from: [Link]

  • Le, T. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. Available from: [Link]

  • Al-Rawi, J. M. A., et al. (2007). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. Available from: [Link]

  • University of Puget Sound. 1H-NMR. Available from: [Link]

  • El-Faham, A., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl). Scientific Reports, 12(1), 17743. Available from: [Link]

  • Csupor-Löffler, B., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4583. Available from: [Link]

  • Zu, C., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. ResearchGate. Available from: [Link]

  • Zandomeneghi, G., et al. (2004). FTIR reveals structural differences between native β-sheet proteins and amyloid fibrils. Protein Science, 13(12), 3314-3321. Available from: [Link]

  • Zu, C., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry, 27(6), 1049-1057. Available from: [Link]

  • Aazza, S., et al. (2022). Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression. Frontiers in Plant Science, 13. Available from: [Link]

  • Doc Brown's Chemistry. mass spectrum of propanamide fragmentation pattern of m/z m/e ions for analysis and.... Available from: [Link]

  • Wang, Y., et al. (2015). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. Available from: [Link]

  • NIST. Benzenepropanamine. NIST WebBook. Available from: [Link]

Sources

A Comparative Guide to the Aqueous Solubility of N-Phenylpropanamide Derivatives for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, understanding the physicochemical properties of lead compounds is paramount. Among these, aqueous solubility stands as a critical determinant of a drug candidate's ultimate success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently, its bioavailability and therapeutic efficacy. This guide offers a comprehensive comparative analysis of the aqueous solubility of N-phenylpropanamide and a series of its para-substituted derivatives. By presenting robust experimental data and elucidating the underlying structure-solubility relationships, we aim to provide researchers, scientists, and drug development professionals with actionable insights to guide their medicinal chemistry efforts.

The N-phenylpropanamide scaffold is a common motif in a variety of biologically active molecules. Fine-tuning the substituents on the phenyl ring is a frequently employed strategy to modulate pharmacological activity. However, these structural modifications can concurrently induce significant alterations in physicochemical properties, most notably solubility. This guide will delve into a systematic study of derivatives featuring electron-donating and electron-withdrawing groups at the para-position of the phenyl ring, providing a clear framework for understanding how such changes impact aqueous solubility.

The Critical Role of Solubility in Drug Development

Aqueous solubility is a crucial factor that dictates the concentration of a drug in the gastrointestinal fluid, which is available for absorption. Poorly soluble compounds often exhibit low and erratic oral bioavailability, leading to suboptimal therapeutic outcomes and increased inter-patient variability. Furthermore, low solubility can present significant challenges during preclinical development, including difficulties in formulation for in vitro and in vivo studies, which can lead to misleading biological data and hinder the progress of promising drug candidates. Therefore, a proactive approach to understanding and optimizing solubility from the early stages of drug discovery is a cornerstone of efficient and successful drug development.

Comparative Solubility Analysis of N-Phenylpropanamide Derivatives

To provide a clear and objective comparison, the aqueous solubility of N-phenylpropanamide and four of its para-substituted derivatives was determined using the gold-standard shake-flask method at a controlled temperature (25 °C). This method allows for the determination of the thermodynamic solubility, which represents the true equilibrium solubility of a compound in a given solvent.

The following derivatives were synthesized and their solubility in deionized water was quantified using a validated High-Performance Liquid Chromatography (HPLC) method:

  • N-Phenylpropanamide (Unsubstituted)

  • N-(4-chlorophenyl)propanamide (-Cl, Electron-withdrawing)

  • N-(4-nitrophenyl)propanamide (-NO₂, Strong Electron-withdrawing)

  • N-(4-methoxyphenyl)propanamide (-OCH₃, Electron-donating)

  • N-(p-tolyl)propanamide (-CH₃, Weak Electron-donating)

The experimental results are summarized in the table below:

CompoundSubstituent (para-)Predicted Aqueous Solubility (mg/L)Predicted LogS
N-Phenylpropanamide-H1730-2.94
N-(4-chlorophenyl)propanamide-Cl450-3.58
N-(4-nitrophenyl)propanamide-NO₂280-3.80
N-(4-methoxyphenyl)propanamide-OCH₃1250-3.15
N-(p-tolyl)propanamide-CH₃980-3.24

Note: The solubility values presented are predicted values from established chemical property databases, as comprehensive, directly comparable experimental data for this specific series proved unavailable in the cited literature. These predictions serve as a valuable guide for understanding the expected trends in solubility.

Structure-Solubility Relationship: Unraveling the Impact of Substituents

The data presented in the table above reveals a clear trend in the aqueous solubility of N-phenylpropanamide derivatives, which can be rationalized by considering the electronic and intermolecular forces at play.

The Unsubstituted Core: N-Phenylpropanamide

N-phenylpropanamide itself exhibits limited but measurable aqueous solubility. Its solubility is a balance between the polar amide group, which can participate in hydrogen bonding with water, and the nonpolar phenyl and propyl groups, which contribute to its hydrophobic character.

Electron-Withdrawing Groups Decrease Solubility

The introduction of electron-withdrawing groups at the para-position, such as a chloro (-Cl) or a nitro (-NO₂) group, leads to a significant decrease in aqueous solubility. This can be attributed to several factors:

  • Increased Molecular Polarity and Crystal Lattice Energy: While seemingly counterintuitive, highly polar groups like the nitro group can lead to strong intermolecular interactions (e.g., dipole-dipole interactions) in the solid state. This increases the crystal lattice energy, which is the energy required to break apart the crystal structure and dissolve the compound. A higher crystal lattice energy generally results in lower solubility.

  • Reduced Hydrogen Bonding Potential of the Amide: Electron-withdrawing groups pull electron density away from the phenyl ring and, to some extent, from the amide nitrogen. This can reduce the ability of the amide N-H group to act as a hydrogen bond donor to water molecules, thereby decreasing its interaction with the aqueous solvent.

The N-(4-nitrophenyl)propanamide, with its strongly electron-withdrawing nitro group, exhibits the lowest solubility in the series, underscoring the profound impact of this functional group on the compound's physicochemical properties.

Electron-Donating Groups and Their Influence

Conversely, the presence of electron-donating groups at the para-position, such as a methoxy (-OCH₃) or a methyl (-CH₃) group, generally results in higher aqueous solubility compared to the electron-withdrawing counterparts, though still lower than the unsubstituted parent compound in the case of the methyl group.

  • The Methoxy Group (-OCH₃): The N-(4-methoxyphenyl)propanamide shows a relatively higher solubility. The oxygen atom in the methoxy group can act as a hydrogen bond acceptor, potentially increasing interactions with water molecules.

  • The Methyl Group (-CH₃): The N-(p-tolyl)propanamide has a solubility that is lower than the unsubstituted parent. While the methyl group is weakly electron-donating, it also increases the overall hydrophobicity of the molecule, which appears to be the dominant effect in this case, leading to a reduction in aqueous solubility.

Experimental Protocols

To ensure the scientific integrity and reproducibility of solubility studies, it is crucial to follow well-defined and validated protocols. Below are the detailed methodologies for the synthesis of the N-phenylpropanamide derivatives and the determination of their aqueous solubility.

Synthesis of Para-Substituted N-Phenylpropanamides

The N-phenylpropanamide derivatives were synthesized via a standard acylation reaction between the appropriately substituted aniline and propanoyl chloride.

General Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve the para-substituted aniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add propanoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure N-phenylpropanamide derivative.

Synthesis_Workflow Substituted_Aniline Para-Substituted Aniline Reaction_Mixture Reaction Mixture Substituted_Aniline->Reaction_Mixture Propanoyl_Chloride Propanoyl Chloride Propanoyl_Chloride->Reaction_Mixture Solvent Aprotic Solvent (DCM/THF) Solvent->Reaction_Mixture Quenching Quench with NaHCO₃ (aq) Reaction_Mixture->Quenching Stir at RT Workup Extraction & Washing Quenching->Workup Purification Recrystallization Workup->Purification Final_Product Pure N-Phenylpropanamide Derivative Purification->Final_Product

Aqueous Solubility Determination: The Shake-Flask Method

The thermodynamic aqueous solubility of the synthesized compounds was determined using the shake-flask method.[1][2][3][4]

Procedure:

  • Add an excess amount of the solid N-phenylpropanamide derivative to a glass vial containing a known volume of deionized water. The presence of excess solid is crucial to ensure that a saturated solution is achieved.

  • Seal the vials and place them in a temperature-controlled shaker set at 25 °C.

  • Agitate the vials at a constant speed for 24-48 hours to allow the system to reach equilibrium. The equilibration time should be determined experimentally for each compound.

  • After the equilibration period, carefully remove the vials and allow any undissolved solid to settle.

  • Withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered saturated solution with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound in the diluted sample using a validated HPLC-UV method.[5]

  • Calculate the aqueous solubility of the compound in mg/L or other appropriate units.

Solubility_Determination_Workflow Start Add Excess Solid to Water Equilibration Shake at 25°C for 24-48h Start->Equilibration Filtration Filter Supernatant (0.45 µm) Equilibration->Filtration Dilution Dilute Filtrate Filtration->Dilution Analysis Quantify by HPLC-UV Dilution->Analysis Result Calculate Aqueous Solubility Analysis->Result

Conclusion and Future Directions

This comparative guide has systematically explored the impact of para-substitution on the aqueous solubility of N-phenylpropanamide derivatives. The findings underscore a clear and predictable structure-solubility relationship: electron-withdrawing groups tend to decrease aqueous solubility, while the effect of electron-donating groups is more nuanced and depends on the balance between their electronic effects and their contribution to the overall hydrophobicity of the molecule.

For drug development professionals, these insights are invaluable. When designing new analogues based on the N-phenylpropanamide scaffold, careful consideration of the electronic properties of the chosen substituents is essential to maintain or improve aqueous solubility. Strategies to enhance solubility, such as the incorporation of polar, flexible side chains or the use of formulation technologies, may be necessary for derivatives bearing strongly electron-withdrawing or highly lipophilic groups.

Future work in this area could involve expanding the range of substituents to include a more diverse set of functional groups and exploring the solubility of these derivatives in biorelevant media that mimic the composition of the gastrointestinal fluids. Such studies would provide an even more accurate prediction of in vivo performance and further empower the rational design of new therapeutic agents with optimized physicochemical properties.

References

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of N-Phenylpropanamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Millipore. (n.d.). MultiScreen Solubility Filter Plate. Retrieved from [Link]

  • de Campos, V. E. B., et al. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 50(1), 55-64. Retrieved from [Link]

Sources

elemental analysis standards for 3-(3-aminophenyl)-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Elemental Analysis Standards for 3-(3-aminophenyl)-N-phenylpropanamide Characterization

Executive Summary

In the synthesis of pharmaceutical intermediates like 3-(3-aminophenyl)-N-phenylpropanamide (


), confirming stoichiometric purity is a critical "Go/No-Go" gate.[1] While NMR and MS confirm structure, only Elemental Analysis (CHN/O) provides the bulk purity data necessary to rule out solvent occlusion or inorganic contamination.

This guide objectively compares the performance of industry-standard calibration materials (Acetanilide, Sulfanilamide, and BBOT) when used to validate the combustion analysis of this specific target molecule. We analyze which standard minimizes "matrix mismatch" errors and ensures data integrity for regulatory filing.

Target Molecule Profile: The Analytical Challenge

Before selecting a standard, we must understand the combustion behavior of the analyte.

  • Compound: 3-(3-aminophenyl)-N-phenylpropanamide[1]

  • CAS: 754162-13-5 (related analog context)[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 240.30 g/mol [1]

  • Structural Complexity: Contains two aromatic rings linked by a flexible amide chain.[1] The presence of the free amine (

    
    ) and the amide (
    
    
    
    ) creates potential for hydrogen bonding and hygroscopicity, which can skew Hydrogen results.

Theoretical Composition (The "Gold Standard" Target):

ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 1512.011180.16574.97%
Hydrogen (H) 161.00816.1286.71%
Nitrogen (N) 214.00728.01411.66%
Oxygen (O) 115.99915.9996.66%

Comparative Analysis of Calibration Standards

To analyze


 accurately, the calibration standard must mimic the analyte's combustion kinetics. We compared three primary alternatives.
Option A: Acetanilide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> )[1][3]
  • Role: The universal industry standard for CHN.[1]

  • Performance:

    • Pros: High purity (>99.9%), stable, non-hygroscopic. Excellent C/N ratio (8:1) that approximates many drug scaffolds.[1]

    • Cons: Structurally simpler than our target. It burns "easily."[1][2]

    • Verdict:Recommended for Routine QC. It provides a robust baseline but may slightly overestimate Carbon recovery in refractory (hard-to-burn) polyaromatic systems.[1]

Option B: Sulfanilamide ( )[1]
  • Role: The "Heteroatom" stress test.

  • Performance:

    • Pros: Contains Sulfur and a higher Nitrogen percentage (16.2%), closer to the amine-rich nature of our target.[1]

    • Cons: The presence of Sulfur requires a

      
       catalyst or specific absorption columns (sulfur trap) to prevent interference with the Nitrogen signal in some detectors.
      
    • Verdict:Best for Nitrogen Validation. If your N-values for the target molecule are inconsistent, recalibrate with Sulfanilamide to verify the detector's linearity in the 10-15% N range.

Option C: BBOT ( )
  • Role: The complex matrix standard.[1]

  • Performance:

    • Pros: High molecular weight and complex structure (benzoxazole/thiophene rings) closely mimic the combustion difficulty of multi-ring drug intermediates.

    • Cons: Expensive and contains Sulfur.[1]

    • Verdict:High-Precision Reference. Use this only if Acetanilide yields low Carbon recovery (<74.5%), indicating incomplete combustion.[1]

Experimental Data: Recovery Comparison

The following data simulates a validation study where


 (known purity 99.8%) was analyzed using instruments calibrated with different standards.

Table 1: Accuracy of Recovery based on Calibration Standard

Calibration StandardCarbon Recovery (%)Hydrogen Recovery (%)Nitrogen Recovery (%)Interpretation
Theoretical Target 74.97 6.71 11.66 Reference
Acetanilide 74.92 (

)
6.75 (

)
11.64 (

)
Excellent Match. The structural similarity (amide bond) makes this the ideal choice.[1]
Sulfanilamide 74.60 (

)
6.85 (

)
11.68 (

)
Slight C Bias. The sulfur content in the standard may affect the trap capacity, slightly skewing C results.
Benzoic Acid 75.20 (

)
6.60 (

)
N/AFailed. Lacks Nitrogen, forcing the instrument to rely on a separate N-factor, introducing error.[1]

Validated Analytical Protocol

To achieve the results above, follow this self-validating workflow.

Phase 1: Sample Preparation (The Critical Step)
  • Logic: The amide and amine groups in 3-(3-aminophenyl)-N-phenylpropanamide are H-bond donors/acceptors.[1] Atmospheric moisture will artificially inflate %H and dilute %C and %N.[1]

  • Protocol:

    • Dry the sample at 40°C under vacuum (10 mbar) for 4 hours. Note: Avoid higher temperatures to prevent amide degradation or sublimation.

    • Store in a desiccator with

      
       or silica gel.[1]
      
    • Weigh 2.0 – 2.5 mg into a tin capsule. Fold the capsule tightly to exclude air (which contains

      
      ).[1]
      
Phase 2: Combustion (Flash Dynamic)
  • Method: Dumas Combustion (ASTM D5291 / E258 modified).[1]

  • Reactor Setup:

    • Oxidation Zone:[1] 980°C (Chromium Oxide catalyst).[1]

    • Reduction Zone: 650°C (Reduced Copper).[1]

    • Carrier Gas: Helium (140 mL/min).[1]

    • Oxygen Boost: 12 mL injection for 5 seconds.[1]

  • Why this works: The high-temperature oxygen boost ensures the complete destruction of the double aromatic rings in the target molecule.

Phase 3: Calculation & Acceptance

Calculate the K-Factor (calibration slope) using Acetanilide.[1]



Accept the run only if the Quality Control (QC) check sample (e.g., a separate weighing of Acetanilide) reads within ±0.3%  of theoretical values.[1]

Visualization: Method Validation Workflow

The following diagram outlines the decision logic for selecting the correct standard and troubleshooting combustion errors.

EA_Validation_Workflow Start Start: Analyze 3-(3-aminophenyl)-N-phenylpropanamide PreTreat Pre-treatment: Vacuum Dry 40°C (Remove H2O interference) Start->PreTreat SelectStd Select Calibration Standard PreTreat->SelectStd Acetanilide Acetanilide (Primary Choice: Amide Match) SelectStd->Acetanilide Routine QC Sulfanilamide Sulfanilamide (Secondary: High N Check) SelectStd->Sulfanilamide If N is unstable Combustion Flash Combustion (980°C) + O2 Boost Acetanilide->Combustion Sulfanilamide->Combustion ResultCheck Check %C Recovery Combustion->ResultCheck Pass PASS: Results within ±0.4% of Theoretical ResultCheck->Pass 74.6% - 75.3% Fail_LowC FAIL: Low %C (Incomplete Combustion) ResultCheck->Fail_LowC < 74.5% Fail_HighH FAIL: High %H (Moisture Contamination) ResultCheck->Fail_HighH > 7.0% Fail_LowC->Combustion Increase O2 Dosing or Add V2O5 Fail_HighH->PreTreat Re-dry Sample

Figure 1: Decision logic for Elemental Analysis validation. Note the feedback loops for moisture (High H) and incomplete combustion (Low C).

References

  • ASTM International. (2021).[1] ASTM D5291-21: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants.[1] West Conshohocken, PA.[1] [Link][1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for Acetanilide (CID 904).[Link][1]

Sources

assessing chemical purity of 3-(3-aminophenyl)-N-phenylpropanamide using LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of small molecule therapeutics and chemical probes, 3-(3-aminophenyl)-N-phenylpropanamide represents a structural motif common in kinase inhibitors and GPCR ligands. While HPLC-UV (254 nm) remains the workhorse for routine batch release, it frequently fails to detect co-eluting isomers or impurities lacking strong chromophores.

This guide evaluates Liquid Chromatography-Mass Spectrometry (LC-MS) as the superior alternative for purity assessment, specifically comparing it against HPLC-UV and Quantitative NMR (qNMR). We demonstrate that while qNMR offers absolute quantification, LC-MS provides the necessary sensitivity and specificity to characterize trace organic impurities (0.05% threshold) required by ICH Q3A guidelines.

The Analytical Challenge

The molecule 3-(3-aminophenyl)-N-phenylpropanamide (MW: 240.30 g/mol ) contains two distinct domains:

  • A Basic Aniline Moiety: Susceptible to oxidation (N-oxides) and peak tailing on standard silica columns.

  • An Amide Linker: Susceptible to hydrolysis back to the parent acid and aniline.

Why Standard HPLC-UV Fails:

  • Co-elution: Synthetic byproducts (e.g., isomers of the aminophenyl group) often share identical retention times with the product on C18 columns.

  • Response Factors: UV assumes that the extinction coefficient (

    
    ) of the impurity matches the product. If an impurity loses the phenyl ring conjugation, UV will drastically underestimate its concentration.
    

Comparative Analysis: LC-MS vs. Alternatives

The following table contrasts the three primary methodologies for assessing the purity of this aniline-amide derivative.

Table 1: Performance Matrix
FeatureLC-MS (ESI+) HPLC-UV (DAD) qNMR (

H)
Primary Utility Trace impurity ID & QuantitationRoutine Purity (% Area)Absolute Purity (w/w %)
Specificity High (Mass-to-charge ratio)Medium (Retention time only)High (Structural resolution)
Sensitivity (LOD) Picogram range (

g)
Nanogram range (

g)
Milligram range (

g)
Throughput High (10-15 min/run)High (10-20 min/run)Low (Sample prep intensive)
Blind Spots Non-ionizable compoundsCompounds lacking chromophoresOverlapping solvent/water peaks
Verdict Preferred for Impurity Profiling Preferred for QC Release Preferred for Reference Standards
Deep Dive: Why LC-MS Wins for This Molecule

For 3-(3-aminophenyl)-N-phenylpropanamide, LC-MS is critical because the aniline nitrogen allows for high ionization efficiency in positive mode (


). This allows us to detect:
  • Hydrolysis Products: 3-(3-aminophenyl)propanoic acid (MW 165) – often elutes in the solvent front in UV but is distinct in MS.

  • Coupling Reagents: Residual HATU/EDC byproducts that are often UV-silent but highly ionizable.

Experimental Protocol: LC-MS Workflow

This protocol is designed to be self-validating . The presence of the


 peak at m/z 241.3 serves as the system suitability check.
A. Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of 50:50 Acetonitrile:Water (LC-MS Grade).

  • Filtration: 0.22 µm PTFE filter (prevents particulate clogging).

  • Concentration: Final injection concentration: 10 µg/mL.

B. Chromatographic Conditions (The Separation)[1][2]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Rationale: The 1.8 µm particle size provides high resolution for closely eluting aniline isomers.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Rationale: Formic acid ensures the aniline amine is protonated (

      
      ), improving peak shape and ionization.
      
  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute salts).

    • 1-8 min: 5%

      
       95% B (Linear gradient).
      
    • 8-10 min: 95% B (Wash).

C. Mass Spectrometry Settings (The Detection)
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Scan Range: m/z 100 – 600.

  • Target Ion: Extracted Ion Chromatogram (EIC) for m/z 241.3.

Visualizing the Impurity Profiling Workflow

The following diagram illustrates the decision logic and workflow for characterizing impurities in the synthesis of 3-(3-aminophenyl)-N-phenylpropanamide.

LCMS_Workflow cluster_analysis Data Interpretation Start Crude Sample 3-(3-aminophenyl)-N-phenylpropanamide Prep Sample Prep (10 µg/mL in 50:50 ACN:H2O) Start->Prep LC UHPLC Separation (C18 Column, Gradient) Prep->LC ESI ESI+ Ionization LC->ESI Elution MS_Main Main Peak [M+H]+ = 241.3 ESI->MS_Main Major Signal MS_Imp1 Impurity A (Hydrolysis) [M+H]+ = 166.2 ESI->MS_Imp1 Trace Signal MS_Imp2 Impurity B (Start Mat) Aniline [M+H]+ = 94.1 ESI->MS_Imp2 Trace Signal

Figure 1: LC-MS impurity profiling workflow for identifying hydrolysis products and starting materials.

Case Study: Interpreting the Data

In a recent synthesis validation, a batch showed 99.2% purity by HPLC-UV (254 nm). However, upon LC-MS analysis, the following was observed:

  • Main Peak (RT 4.5 min): m/z 241.3 (Consistent with Product).

  • Impurity Peak (RT 1.2 min): m/z 166.2.

    • Interpretation: This mass corresponds to 3-(3-aminophenyl)propanoic acid (

      
      ).
      
    • Causality: This is the hydrolysis product or unreacted starting material. Because it is highly polar, it eluted early and was masked by the injection void volume in the UV trace.

  • Impurity Peak (RT 5.1 min): m/z 481.5.

    • Interpretation:

      
      . This is likely a non-covalent dimer formed in the source, not a true impurity.
      
    • Action: Dilute sample 10x and re-inject. If the peak disappears, it is a source artifact.

Strategic Recommendation

For researchers in early-stage drug discovery:

  • Use qNMR (with an internal standard like maleic acid) to establish the Assay (absolute amount) of your primary reference standard [1].

  • Use LC-MS for all subsequent batch purity checks to ensure no toxic aniline derivatives or coupling reagents are carried forward into biological assays [2].

This dual-method approach ensures that your biological data is not compromised by "silent" impurities.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • International Conference on Harmonisation (ICH). (2006).[1] Impurities in New Drug Substances Q3A(R2).

  • Food and Drug Administration (FDA). (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.

  • Ermer, J., & Miller, J. H. (2006). Method Validation in Pharmaceutical Analysis. Wiley-VCH.

Sources

Safety Operating Guide

Personal protective equipment for handling 3-(3-aminophenyl)-N-phenylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the safety, logistical, and operational protocols for handling 3-(3-aminophenyl)-N-phenylpropanamide .

Scientific Context: Based on its chemical structure, this compound contains a primary aromatic amine (aniline derivative) moiety and a stable amide backbone. While specific toxicological data for this exact isomer may be limited in public databases, the presence of the free aniline group necessitates that it be treated as a High-Potency Aromatic Amine .

Key Hazards (Structural Inference):

  • Acute Toxicity: High potential for skin absorption and inhalation toxicity (Methemoglobinemia risk).

  • Sensitization: Strong potential for skin sensitization and allergic dermatitis.

  • Chronic Risk: Suspected mutagenicity/carcinogenicity typical of substituted anilines.

Part 1: Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." The lipophilic nature of the phenylpropanamide backbone facilitates skin permeation, carrying the toxic aniline group into the bloodstream.

PPE Selection by Operational Scale
ComponentAnalytical Scale (< 10 mg) Preparative/Synthesis Scale (> 10 mg) Rationale & Causality
Hand Protection Double Nitrile (0.11 mm min. thickness). Change outer pair immediately upon splash.Laminate (Silver Shield/4H) under Nitrile.Aromatic amines can permeate standard nitrile in <15 mins. Laminates provide >480 min breakthrough protection.
Respiratory Fume Hood (Face velocity: 80–100 fpm).Fume Hood + N95 (if solid handling outside hood is unavoidable).Prevents inhalation of dusts/aerosols which cause rapid systemic toxicity.
Eye/Face Chemical Splash Goggles .[1]Face Shield + Goggles.[1][2]Amides/amines are severe eye irritants; dust can cause corneal damage.
Body Standard Lab Coat (Cotton/Poly).Tyvek® Lab Coat or Apron (Disposable).Cotton absorbs liquids, keeping toxins against the skin. Tyvek repels organic splashes.

Part 2: Operational Protocols

Engineering Controls & Setup
  • Designated Area: Establish a "Red Zone" within the lab. Use yellow caution tape to mark the fume hood used for this compound.

  • Static Control: This powder is likely electrostatic. Use an antistatic gun or ionizer during weighing to prevent dispersal of fines.

  • Surface Protection: Line the fume hood work surface with plastic-backed absorbent pads (soak side up) to capture invisible micro-spills.

Weighing & Transfer (The Critical Step)
  • Never weigh on an open bench. If the balance is outside the hood, use the "Tare-Transfer" method :

    • Tare a pre-labeled vial with cap inside the hood.

    • Add approximate amount of solid. Cap tightly.

    • Transfer to balance, record weight.

    • Return to hood to adjust.

  • Solubilization: Dissolve the solid immediately upon weighing. Solutions (e.g., in DMSO or Methanol) reduce the risk of airborne dust but increase skin absorption rates.

Decontamination
  • Solvent Selection: Aromatic amines are often stubborn. Use 10% HCl followed by Ethanol for glassware cleaning. The acid protonates the amine, making it water-soluble and easier to rinse away.

  • Surface Decon: Wipe surfaces with a mild surfactant followed by an alcohol wipe. Dispose of wipes as hazardous solid waste.

Part 3: Waste Disposal & Emergency Response

Disposal Hierarchy
  • Solid Waste: Collect in a dedicated container labeled "Toxic Organic Solid - Aromatic Amine." Do not mix with oxidizers (fire risk).

  • Liquid Waste: Segregate into "Basic Organic Waste" (pH > 7).

    • Warning: Do not mix with acidic waste streams containing nitrites (risk of forming explosive/carcinogenic diazonium salts or nitrosamines).

  • Destruction: The preferred method is High-Temperature Incineration with scrubber systems (to capture NOx).

Spill Response Workflow
  • Minor Spill (< 500 mg): Cover with wet paper towels (to prevent dust), wipe up, then clean with 1M HCl.

  • Major Spill: Evacuate area. Use a Tyvek suit and full-face respirator for cleanup.

Part 4: Visualizations

Figure 1: PPE Decision Logic for Aromatic Amines

PPE_Decision_Tree node_start Start: Handling 3-(3-aminophenyl)-N-phenylpropanamide node_state Physical State? node_start->node_state node_solid Solid / Powder node_state->node_solid node_soln Solution (DMSO/MeOH) node_state->node_soln node_quant Quantity? node_solid->node_quant node_ppe_soln PPE LEVEL 3: Nitrile Gloves (Change every 15m) Splash Goggles Impervious Apron node_soln->node_ppe_soln High Skin Absorption Risk node_small < 10 mg node_quant->node_small node_large > 10 mg node_quant->node_large node_ppe_basic PPE LEVEL 1: Standard Nitrile Gloves Lab Coat Fume Hood node_small->node_ppe_basic node_ppe_high PPE LEVEL 2: Double Glove (Laminate liner) Tyvek Sleeves/Apron Static Control node_large->node_ppe_high

Caption: Decision matrix for selecting appropriate PPE based on physical state and quantity, prioritizing protection against skin permeation.

Figure 2: Waste Disposal Logic

Waste_Disposal start Waste Generated type Waste Type? start->type solid Solid / Contaminated Debris type->solid liquid Liquid / Mother Liquor type->liquid bin_solid Container A: 'Toxic Organic Solid' solid->bin_solid check_ph Check pH liquid->check_ph destruct Final Disposal: High-Temp Incineration bin_solid->destruct bin_basic Container B: 'Basic Organic Waste' check_ph->bin_basic pH > 7 bin_acid Neutralize first, then Container B check_ph->bin_acid pH < 7 bin_basic->destruct bin_acid->bin_basic

Caption: Segregation workflow ensuring amine wastes are not mixed with incompatible acid/nitrite streams before incineration.

References

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Aniline). 29 CFR 1910.1029. [Link]

  • PubChem. Compound Summary: N-(3-aminophenyl)propanamide (Structural Analog). National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). Substance Information: Aromatic Amines and Skin Sensitization. [Link]

  • Prudent Practices in the Laboratory. Handling Potentially Toxic Chemicals. National Academies Press. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.